molecular formula C9H10BrN B1591894 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole CAS No. 335428-62-1

5-Bromo-1-methyl-2,3-dihydro-1H-isoindole

Cat. No.: B1591894
CAS No.: 335428-62-1
M. Wt: 212.09 g/mol
InChI Key: KTUCROBKAQWWPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-methyl-2,3-dihydro-1H-isoindole is a useful research compound. Its molecular formula is C9H10BrN and its molecular weight is 212.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-methyl-2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c1-6-9-3-2-8(10)4-7(9)5-11-6/h2-4,6,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUCROBKAQWWPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CN1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593410
Record name 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335428-62-1
Record name 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Definitive Guide to the Structural Elucidation of 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole: A Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer a deep, causal understanding of the experimental choices and data interpretation integral to confirming the molecular architecture of this and similar heterocyclic compounds.

Introduction: The Significance of Isoindoline Scaffolds

The isoindoline core is a prevalent motif in a wide array of biologically active molecules and natural products.[1] Its derivatives have garnered significant attention for their potential therapeutic applications, including analgesic and anti-inflammatory properties.[1] The specific compound of interest, this compound, incorporates a bromine atom, a methyl group, and a reduced isoindole structure, presenting a unique set of spectroscopic characteristics. Accurate structural confirmation is the bedrock upon which all further pharmacological and metabolic studies are built. This guide will delineate a multi-faceted analytical workflow to achieve unambiguous structure determination.

Molecular Blueprint: Fundamental Properties

A foundational step in any structural elucidation is the compilation of the molecule's basic physical and chemical properties. This data provides the initial parameters for spectroscopic analysis.

PropertyValueSource
Molecular Formula C₉H₁₀BrN[2]
Molecular Weight 212.09 g/mol [2]
IUPAC Name This compound[2]
CAS Number 335428-62-1[2]

Workflow for Structural Elucidation

The confirmation of the structure of this compound is a process of accumulating and correlating evidence from multiple analytical techniques. Each method provides a unique piece of the puzzle, and their combined interpretation leads to a definitive structural assignment.

Structure_Elucidation_Workflow Figure 1: A Self-Validating Workflow for Structural Elucidation cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Unambiguous Confirmation MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern - Fragmentation IR Infrared (IR) Spectroscopy - Functional Group Identification MS->IR Elemental Composition & Functional Groups NMR_1D 1D NMR Spectroscopy (¹H, ¹³C, DEPT) - Proton & Carbon Environments - Multiplicity IR->NMR_1D Confirm Functional Groups NMR_2D 2D NMR Spectroscopy (COSY, HSQC, HMBC) - Connectivity Mapping NMR_1D->NMR_2D Assign Connectivity XRay Single Crystal X-ray Diffraction - 3D Molecular Structure - Absolute Stereochemistry NMR_2D->XRay Confirm 3D Structure

Caption: A logical workflow for the structural elucidation of this compound.

Mass Spectrometry: The First Glimpse

Mass spectrometry (MS) provides the initial, crucial data points of molecular weight and elemental composition. For a brominated compound, the isotopic pattern is a key diagnostic feature.

Expected Mass Spectrum:

The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

IonExpected m/zRelative AbundanceSignificance
[M]⁺211~50%Molecular ion with ⁷⁹Br
[M+2]⁺213~50%Molecular ion with ⁸¹Br
Fragmentation Analysis:

Electron Impact (EI) ionization is expected to induce fragmentation, providing insights into the molecule's connectivity. Key fragmentation pathways for N-methylated isoindolines can involve alpha-cleavage and loss of the methyl group.

  • Loss of Methyl Radical: A fragment corresponding to the loss of a methyl group (•CH₃) from the molecular ion is anticipated.

    • [M - CH₃]⁺: m/z 196 (with ⁷⁹Br) and 198 (with ⁸¹Br)

  • Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom can lead to the formation of a stable ion.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer for high-resolution mass analysis.

  • Ionization: Employ Electrospray Ionization (ESI) for soft ionization to observe the molecular ion, and Electron Impact (EI) to induce fragmentation.

  • Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental formula. Analyze the isotopic pattern to verify the presence of one bromine atom. Examine the fragmentation pattern to identify key structural motifs.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique to identify the functional groups present in a molecule.

Expected IR Absorption Bands:
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic C-H
2970-2850C-H stretchAliphatic C-H (CH₃, CH₂)
1600-1450C=C stretchAromatic ring
~1375C-H bendCH₃
~1260C-N stretchAromatic amine
900-675C-H bendAromatic C-H out-of-plane
~600-500C-Br stretchAryl bromide

Aromatic compounds typically show characteristic C-H stretching above 3000 cm⁻¹ and a series of peaks in the 1600-1450 cm⁻¹ region.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Structure Determination

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D and 2D NMR experiments will be employed to map out the complete proton and carbon framework and their connectivity.

¹H NMR Spectroscopy: The Proton Environment

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Chemical Shifts and Multiplicities:

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling
Aromatic Protons (3H)7.0 - 7.5mAromatic coupling
CH at C1 (1H)4.0 - 4.5qCH₃, CH₂
CH₂ at C3 (2H)3.8 - 4.3mCH at C1, NH
CH₃ at C1 (3H)1.3 - 1.6dCH at C1
NH (1H)1.5 - 3.0br s-

The benzylic protons on C1 and C3 are expected to be deshielded and appear in the 3.8-4.5 ppm range. The aromatic protons will be in the typical aromatic region, with their specific shifts and splitting patterns influenced by the bromine substituent.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR, often coupled with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, reveals the number of non-equivalent carbons and their types (C, CH, CH₂, CH₃).

Predicted ¹³C NMR Chemical Shifts:

Carbon(s)Predicted Chemical Shift (δ, ppm)
Aromatic Carbons (4)120 - 145
Aromatic Carbon (C-Br)110 - 120
Aromatic Carbon (C-N)140 - 150
CH at C155 - 65
CH₂ at C345 - 55
CH₃ at C115 - 25

The carbon attached to the electronegative bromine atom will be shielded compared to the other aromatic carbons.[4]

2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are essential for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[5] This will be crucial for tracing the connectivity within the aliphatic portion of the isoindoline ring and for assigning adjacent aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons.[6] This experiment will definitively link each proton signal to its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.[6] This is key for identifying quaternary carbons and for connecting the different structural fragments, such as linking the methyl group to C1 and the aliphatic ring to the aromatic system.

NMR_Connectivity Figure 2: Key 2D NMR Correlations for Structure Confirmation cluster_structure This compound cluster_correlations Expected 2D NMR Correlations Structure COSY COSY (¹H-¹H) COSY_corr CH(1)-CH₂(3) CH(1)-CH₃ Aromatic H's COSY->COSY_corr HSQC HSQC (¹H-¹³C, 1-bond) HSQC_corr All C-H pairs HSQC->HSQC_corr HMBC HMBC (¹H-¹³C, 2-3 bonds) HMBC_corr CH₃-C(1) CH(1)-Aromatic C's CH₂(3)-Aromatic C's HMBC->HMBC_corr

Caption: Visualization of key 2D NMR correlations for structural assignment.

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire DEPT-135 and DEPT-90 spectra to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition:

    • Acquire a COSY spectrum to establish ¹H-¹H correlations.

    • Acquire an HSQC spectrum to determine ¹H-¹³C one-bond correlations.

    • Acquire an HMBC spectrum to establish long-range ¹H-¹³C correlations.

  • Data Analysis and Interpretation:

    • Integrate the ¹H NMR spectrum to determine proton ratios.

    • Analyze splitting patterns to deduce proton-proton coupling.

    • Use the combination of 1D and 2D NMR data to systematically assign all proton and carbon signals and build the molecular structure.

Single Crystal X-ray Diffraction: The Final Confirmation

While spectroscopic methods provide a robust picture of the molecular structure, single crystal X-ray diffraction provides the ultimate, unambiguous proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state.

Expected Outcome:

A successful X-ray crystallographic analysis will yield the exact bond lengths, bond angles, and connectivity of all atoms in the molecule, confirming the proposed structure. For chiral molecules, it can also determine the absolute stereochemistry.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.[7]

Conclusion: A Synergistic Approach to Structural Certainty

The structural elucidation of this compound is a testament to the power of a multi-technique, synergistic analytical approach. By integrating the data from mass spectrometry, infrared spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, a highly confident structural assignment can be achieved. The final, unequivocal confirmation is provided by single crystal X-ray diffraction. This self-validating workflow not only ensures the scientific integrity of the structural assignment but also provides a robust template for the characterization of novel heterocyclic compounds in drug discovery and development.

References

  • ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

  • MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylisoindoline. PubChem. Retrieved from [Link]

  • Cambridge University Press. (2016). X-ray powder diffraction data for 2-[((3R)-5-oxo-4-phenyltetrahydrofuran-3-yl)methyl]isoindoline-1,3-dione, C19H15NO4. Retrieved from [Link]

  • AIP Publishing. (2010). Electronic spectra of jet-cooled isoindoline: Spectroscopic determination of energy difference between conformational isomers. The Journal of Chemical Physics. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • MDPI. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

  • OpenStax. (n.d.). Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-methyl-. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in DMSO-d 6. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). FIELD INDUCED FRAGMENTATION SPECTRA FROM REACTIVE STAGE TANDEM DIFFERENTIAL MOBILITY SPECTROMETRY. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). Isoindoline. Retrieved from [Link]

  • MDPI. (2012). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [Link]

Sources

Technical Profile: 5-Bromo-1-methylisoindoline (CAS 335428-62-1)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Profile of 5-Bromo-1-methylisoindoline (CAS 335428-62-1) Content Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Critical Scaffold for TLR Antagonist Synthesis[1]

Executive Summary

5-Bromo-1-methylisoindoline (CAS 335428-62-1) is a specialized heterocyclic building block utilized primarily in the synthesis of small-molecule immunomodulators.[1] It serves as a "privileged scaffold" in medicinal chemistry, specifically for targeting Toll-like Receptors (TLR7, TLR8, and TLR9) . Its structural utility lies in its dual-functional nature: the secondary amine allows for facile conjugation to pharmacophore cores, while the aryl bromide provides a handle for cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to expand chemical space.

This guide details the physicochemical properties, synthetic utility, and biological context of this intermediate, providing researchers with the protocols necessary to incorporate it into high-value drug discovery pipelines.

Chemical Identity & Physicochemical Properties

CAS 335428-62-1 is a chiral molecule typically supplied as a racemate, though enantiopure forms (R or S) are increasingly critical for optimizing ligand-receptor binding affinity in late-stage discovery.

Table 1: Physicochemical Data

PropertyValueNotes
IUPAC Name 5-bromo-1-methyl-2,3-dihydro-1H-isoindole
Molecular Formula C₉H₁₀BrN
Molecular Weight 212.09 g/mol
Exact Mass 210.9997 Da
Physical State Pale yellow to brown solid/oilDepends on salt form (free base vs. HCl)
Boiling Point ~285°C (Predicted)at 760 mmHg
pKa (Conjugate Acid) ~9.5 (Predicted)Secondary amine is basic
Solubility DMSO, Methanol, DCMLow solubility in water (Free base)
Key Functional Groups Aryl Bromide (C-5), Secondary Amine (N-2)Dual orthogonal reactivity
Biological Context: The TLR Antagonist Pathway

While CAS 335428-62-1 is not an active pharmaceutical ingredient (API) itself, it is the structural determinant for a class of TLR7/8/9 antagonists developed for autoimmune disorders such as Systemic Lupus Erythematosus (SLE).

The isoindoline moiety mimics specific adenosine/guanosine residues, allowing the final drug molecule to occupy the nucleotide-binding pocket of the TLR endosomal domain, thereby blocking downstream signaling.

Mechanism of Action (Downstream API)

The diagram below illustrates the signaling pathway blocked by drugs synthesized using this scaffold.

TLR_Pathway Figure 1: Mechanism of Action for TLR7/8/9 Antagonists derived from Isoindoline Scaffolds TLR TLR 7/8/9 (Endosomal) MyD88 MyD88 (Adapter) TLR->MyD88 Recruitment Ligand ssRNA / CpG DNA (Pathogen/Self) Ligand->TLR Activation Drug Isoindoline-based Antagonist Drug->TLR Inhibition (Competitive Binding) IRAK IRAK4 / IRAK1 (Kinase Complex) MyD88->IRAK Phosphorylation TRAF TRAF6 IRAK->TRAF Ubiquitination NFkB NF-κB (Transcription Factor) TRAF->NFkB Activation IFN Type I Interferons (Inflammation) NFkB->IFN Gene Expression

Synthetic Utility & Reaction Workflows

The value of CAS 335428-62-1 lies in its orthogonal reactivity . The secondary amine is typically alkylated first to attach the scaffold to a core (e.g., morpholine, quinoline), followed by functionalization of the aryl bromide.

Synthetic Strategy Diagram

The following workflow demonstrates the incorporation of CAS 335428-62-1 into a bioactive molecule (based on Patent EP 3623369 B1 methodologies).

Synthesis_Workflow Figure 2: Synthetic Workflow for Isoindoline Incorporation Start CAS 335428-62-1 (5-Br-1-Me-Isoindoline) Step1_Prod Intermediate A (N-Alkylated) Start->Step1_Prod Step 1: N-Alkylation (K2CO3, DMF, 60°C) Core Core Scaffold (e.g., Chloromethyl-morpholine) Core->Step1_Prod Final Final Bioactive Antagonist Step1_Prod->Final Step 2: Buchwald-Hartwig (Pd2(dba)3, BINAP, NaOtBu) Reagent_Amine R-NH2 (Piperazine/Amine) Reagent_Amine->Final

Experimental Protocols

The following protocols are derived from standard medicinal chemistry practices for isoindoline derivatives and specific patent literature regarding this CAS number.

Protocol A: N-Alkylation (Scaffold Attachment)

Objective: Attach the isoindoline nitrogen to a chloromethyl or mesylate core.

  • Reagents:

    • CAS 335428-62-1 (1.0 equiv)

    • Electrophile (e.g., chloromethyl-quinoline derivative) (1.1 equiv)

    • Base: Potassium Carbonate (

      
      ) (3.0 equiv) or DIPEA.
      
    • Solvent: Anhydrous DMF or Acetonitrile.

  • Procedure:

    • Dissolve the electrophile in anhydrous DMF (0.1 M concentration).

    • Add

      
       and stir for 10 minutes at room temperature.
      
    • Add CAS 335428-62-1 slowly.

    • Heat the reaction mixture to 60°C under nitrogen atmosphere for 4–12 hours. Monitor by LC-MS for disappearance of the isoindoline peak (

      
      ).
      
    • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over

      
       and concentrate.
      
    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (Bromide Substitution)

Objective: Replace the C-5 Bromine with a solubilizing group (e.g., N-methylpiperazine) to improve pharmacokinetic profile.

  • Reagents:

    • N-Alkylated Isoindoline Intermediate (from Protocol A) (1.0 equiv)

    • Amine Partner (e.g., 1-methylpiperazine) (1.5 equiv)

    • Catalyst:

      
       (0.05 equiv)
      
    • Ligand: BINAP or Xantphos (0.10 equiv)

    • Base: Sodium tert-butoxide (

      
      ) (2.0 equiv)
      
    • Solvent: Toluene or 1,4-Dioxane (degassed).

  • Procedure:

    • Charge a reaction vial with the Intermediate, Amine, Base, Catalyst, and Ligand.

    • Evacuate and backfill with Nitrogen (3 cycles).

    • Add degassed solvent via syringe.

    • Heat to 100°C for 16 hours.

    • Validation: Check for the mass shift corresponding to the loss of Br (

      
       pattern disappears) and addition of the amine.
      
Analytical Characterization & QC

To ensure the integrity of CAS 335428-62-1 before use, the following QC parameters must be met.

  • 1H NMR (400 MHz, DMSO-d6):

    • Diagnostic doublet for the methyl group at C1:

      
       ppm (
      
      
      
      Hz).
    • Multiplet for the methine proton at C1:

      
       ppm.
      
    • Aromatic region: Three protons. Look for the split signals of the 1,2,4-substitution pattern (due to Br at pos 5).

  • Mass Spectrometry:

    • Must show characteristic 1:1 isotopic ratio for Bromine (M and M+2 peaks at 212 and 214 Da).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18401809, this compound. Retrieved from [Link]

  • European Patent Office (2020). EP 3623369 B1: Novel Morpholinyl Amine Compounds for the Treatment of Autoimmune Disease. (Contextual source for synthetic application in TLR antagonists). Retrieved from [Link]

Sources

Technical Guide: (S)-5-Bromo-1-methyl-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

(S)-5-Bromo-1-methyl-2,3-dihydro-1H-isoindole (hereafter (S)-5-BMI ) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Its structural utility is threefold:

  • Chirality: The (S)-configuration at the C1 position provides a rigid stereochemical anchor, crucial for binding affinity in kinase inhibitors (e.g., VEGFR-2) and CNS-active agents.

  • Orthogonal Reactivity: The secondary amine (N2) and the aryl bromide (C5) allow for divergent synthesis—enabling the library generation of bi-functionalized ligands without protecting group manipulation in late stages.

  • Physicochemical Balance: The isoindoline core offers a balance of lipophilicity and solubility often superior to the indole or quinoline equivalents, improving the ADME profile of final drug candidates.

This guide synthesizes the critical handling parameters, synthetic pathways, and reactivity profiles necessary to utilize this core effectively in drug development.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8]

Note on Stability: The free base of isoindoline derivatives is prone to oxidation (forming isoindoles or phthalimides) upon prolonged exposure to air. All quantitative data below refers to the Hydrochloride (HCl) salt , which is the bench-stable standard for storage and handling.

PropertyValue / DescriptionNotes
IUPAC Name (1S)-5-bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochlorideSystematic nomenclature
Molecular Formula C₉H₁₀BrN[1][2][3][4][5][6] · HClSalt form
Molecular Weight 248.55 g/mol Free base: ~212.09 g/mol
Appearance White to off-white crystalline solidHygroscopic; store in desiccator
Solubility High: DMSO, Methanol, Water. Low: DCM, HexanesFree base is soluble in organic solvents
Chirality (S)-EnantiomerC1 Center; typically >98% ee required
pKa (Calc) ~9.2 (Conjugate acid)Typical for cyclic secondary amines
Storage -20°C, Inert Atmosphere (Ar/N₂)Protect from light and moisture

Strategic Synthesis: Chiral Resolution Protocol

While asymmetric hydrogenation is utilized in large-scale manufacturing, the most robust protocol for laboratory-scale acquisition of high-purity (S)-5-BMI is the Classical Chiral Resolution of the racemic mixture. This method is self-validating through crystallization logic.[1]

The Workflow (Graphviz Visualization)[1]

SynthesisWorkflow cluster_QC Quality Control Checkpoint Start Racemic 5-Bromo-1-methylisoindoline (Free Base) Resolution Salt Formation Reagent: Di-p-toluoyl-L-tartaric acid (L-DTTA) Solvent: MeOH/EtOH Start->Resolution 1.0 eq Crystallization Fractional Crystallization (Reflux -> Slow Cool) Resolution->Crystallization Filter Filtration Crystallization->Filter Solid Diastereomeric Salt (S-Isomer) (Precipitate) Filter->Solid Less Soluble Liquor Mother Liquor (R-Isomer enriched) Filter->Liquor More Soluble Liberation Free Base Liberation (NaOH / DCM Extraction) Solid->Liberation SaltForm HCl Salt Formation (HCl in Dioxane) Liberation->SaltForm Final (S)-5-BMI HCl (>99% ee) SaltForm->Final

Figure 1: Workflow for the isolation of (S)-5-BMI via classical resolution. This pathway ensures high enantiomeric excess (ee) by leveraging solubility differences of diastereomeric salts.

Detailed Experimental Protocol

Objective: Isolation of (S)-5-BMI from racemic starting material.[1]

Reagents:

  • Racemic 5-bromo-1-methylisoindoline (10 g, 47 mmol)[1]

  • Di-p-toluoyl-L-tartaric acid (L-DTTA) (18.2 g, 47 mmol)[1]

  • Methanol (MeOH) / Ethanol (EtOH)[1]

  • 1M NaOH, Dichloromethane (DCM), 4M HCl in Dioxane.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the racemic free base (10 g) in MeOH (100 mL) at 60°C. Separately, dissolve L-DTTA (1.0 eq) in MeOH (100 mL). Add the acid solution to the amine solution slowly.

  • Crystallization: Heat the mixture to reflux for 30 minutes to ensure homogeneity. Allow the solution to cool slowly to room temperature (25°C) over 4 hours, then refrigerate at 4°C overnight.

    • Mechanism:[7][6][8] The (S)-amine[3]·L-DTTA salt is typically less soluble than the (R)-amine[1]·L-DTTA salt in alcoholic solvents, leading to selective precipitation.[1]

  • Filtration & Recrystallization: Filter the white precipitate. Crucial: Perform a second recrystallization of this solid from hot EtOH to upgrade chiral purity from ~85% ee to >98% ee.

  • Free Base Liberation: Suspend the purified salt in water and basify with 1M NaOH (pH > 12). Extract with DCM (3 x 50 mL). Dry organics over Na₂SO₄ and concentrate in vacuo.

  • HCl Salt Formation: Dissolve the resulting oil in minimal diethyl ether. Add 4M HCl in dioxane dropwise at 0°C. Filter the resulting white solid and dry under high vacuum.

Self-Validation Check:

  • Chiral HPLC: Column: Chiralpak IC or IA; Mobile Phase: Hexane/IPA/DEA (90:10:0.1).[1] The (S)-enantiomer should elute as a single sharp peak.[1]

  • Optical Rotation:

    
     should be positive (specific value depends on solvent/concentration, typically +15° to +25° range in MeOH).
    

Reactivity Profile & Applications

The (S)-5-BMI core is a "divergent intermediate."[1] The order of operations is critical to maintain the integrity of the chiral center and the functionality of the molecule.

Divergent Synthesis Map[1]

ReactivityMap Core (S)-5-BMI Core N_Func Path A: N-Functionalization (Amide/Alkyl) Core->N_Func Electrophile (R-COCl / R-Br) C_Func Path B: C-C Coupling (Suzuki/Buchwald) Core->C_Func Pd(0) / Ar-B(OH)2 (Requires N-Protection) Note CRITICAL: Protect N-H (e.g., Boc) before Pd-Catalysis to prevent catalyst poisoning. Core->Note Target_A Kinase Inhibitors (e.g., VEGFR-2) N_Func->Target_A Target_B Bi-Aryl Scaffolds (CNS Ligands) C_Func->Target_B

Figure 2: Reactivity map illustrating the orthogonal functionalization of the amine and bromide handles. Path selection depends on the target pharmacophore.

Functionalization Guidelines
  • N-Alkylation/Acylation (Path A):

    • Reaction: Standard Sɴ2 or Amide coupling.[1]

    • Precaution: The steric bulk of the C1-methyl group may slow down reactions with bulky electrophiles. Use strong bases (e.g., NaH) or high-activity coupling agents (HATU) if kinetics are sluggish.[1]

    • Stereochemistry: The C1 stereocenter is generally stable to basic conditions, but avoid harsh Lewis acids which might trigger racemization via an iminium ion intermediate.

  • Suzuki-Miyaura Coupling (Path B):

    • Reaction: Coupling the C5-Bromine with aryl boronic acids.[1]

    • Protocol:Mandatory Protection. The secondary amine can coordinate to Palladium, poisoning the catalyst.

      • Step 1: Protect N-H with Boc anhydride.[1]

      • Step 2: Perform Suzuki coupling (Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water).

      • Step 3: Deprotect (TFA/DCM).[1]

Safety & Handling (E-E-A-T)

  • Oxidation Risk: Isoindolines are benzylic amines.[1] In the free base form, they are susceptible to air oxidation, forming the isoindolin-1-one (lactam) or isoindole (polymerizable).

    • Mitigation: Always store as the HCl or Tartrate salt.[1] If the free base is generated, use it immediately in the next synthetic step.

  • Toxicity: As a halogenated benzylic amine, treat as a potential irritant and sensitizer. Use standard PPE (gloves, goggles, fume hood).

  • Regulatory: Check local regulations regarding "precursor" status, although this specific isomer is generally classified as a research chemical.[1]

References

  • PubChem. (2024).[1][2][3] Compound Summary: 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole.[1][2][3] National Library of Medicine.[1] [Link][1]

  • MDPI. (2020).[1] Enantiomeric Resolution and Absolute Configuration of Chiral Isoindoline Derivatives. Molecules, 25(24), 6023. [Link] (Cited for resolution methodologies).[1]

  • ResearchGate. (2016).[1][4] Investigation of Solubility and Dissolution of Free Base and Salt Forms. [Link] (Cited for solubility profiles).

Sources

Technical Guide: 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Divergent Library Synthesis in Medicinal Chemistry

Executive Summary

The compound 5-bromo-1-methyl-2,3-dihydro-1H-isoindole represents a high-value "privileged scaffold" in modern drug discovery. Structurally, it combines a conformationally restricted bicyclic amine (isoindoline) with two critical vectors for diversification: a secondary amine for core modulation and an aryl bromide for cross-coupling. The C1-methyl group introduces chirality, breaking the planarity of the standard isoindoline core and offering vectors to tune solubility and metabolic stability. This guide details the synthesis, functionalization, and therapeutic utility of this scaffold, serving as a blueprint for researchers targeting CNS, oncology, and kinase inhibitor programs.

Structural Architecture & Pharmacophore Analysis

The molecule can be deconstructed into three functional zones, each serving a distinct role in Structure-Activity Relationship (SAR) exploration:

ZoneStructural FeatureMedicinal Chemistry Function
Zone A Secondary Amine (N2) Solubility & Binding: Key site for H-bond acceptance/donation. Primary vector for library expansion via amidation, reductive amination, or urea formation.
Zone B Aryl Bromide (C5) Diversification Handle: High-fidelity site for Pd-catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira) to extend the pharmacophore into hydrophobic pockets.
Zone C Benzylic Methyl (C1) Stereogenic Center: Introduces chirality (

). The methyl group increases lipophilicity (

) slightly and restricts rotation, potentially locking the molecule into a bioactive conformation.
Stereochemical Implications

Unlike the achiral isoindoline, the 1-methyl variant exists as a pair of enantiomers.

  • Significance: In CNS drug design, the specific enantiomer often dictates potency and selectivity (e.g., separating serotonin transporter affinity from dopamine transporter affinity).

  • Metabolic Stability: Substitution at the benzylic position (C1) blocks rapid oxidative metabolism (benzylic hydroxylation) often seen in unsubstituted isoindolines.

Synthetic Strategies

The synthesis of 5-bromo-1-methylisoindoline requires a strategy that preserves the halogen handle while establishing the bicyclic core.

Pathway A: Reductive Cyclization (Racemic)

This is the most robust route for scale-up. It proceeds via the reduction of the corresponding phthalimidine (isoindolin-1-one).

  • Precursor: 5-bromo-3-methylisoindolin-1-one.

  • Reagent: Borane-THF (

    
    ) or Lithium Aluminum Hydride (
    
    
    
    ).
  • Mechanism: The amide carbonyl is reduced to the methylene group.

  • Note:

    
     is preferred over 
    
    
    
    to avoid potential debromination side reactions.
Pathway B: Asymmetric Synthesis (Enantioselective)

For clinical candidates, controlling the C1 stereocenter is mandatory.

  • Method: Asymmetric hydrogenation of the imine intermediate or resolution of the racemic amine using chiral acids (e.g., D-tartaric acid or N-acetyl-L-leucine).

  • Recent Advances: Pd-catalyzed asymmetric allylic C-H amination has emerged as a method to close the ring with high enantiomeric excess (

    
    ).[1]
    
Visualization: Synthetic Workflow

The following diagram illustrates the divergent synthesis and functionalization logic.

SynthesisWorkflow Start 4-Bromophthalic Anhydride Imide 5-Bromophthalimide Start->Imide Urea, Heat Grignard Intermediate: Hydroxy-Lactam Imide->Grignard MeMgBr (Grignard) Lactam 5-Bromo-3-methylisoindolin-1-one Grignard->Lactam Reductive Dehydroxylation (Et3SiH/TFA) Target TARGET: This compound Lactam->Target Amide Reduction (BH3-THF) Suzuki Suzuki Coupling (Biaryl formation) Target->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Buchwald Buchwald-Hartwig (Amination) Target->Buchwald Pd2(dba)3, Amines Amidation N-Acylation/Alkylation (Linker attachment) Target->Amidation R-COCl or R-CHO

Caption: Retrosynthetic logic flow from commercial anhydrides to the target scaffold and subsequent library diversification.

Experimental Protocols

Protocol 1: Reduction of 5-bromo-3-methylisoindolin-1-one

Rationale: This protocol uses Borane to ensure the bromine atom remains intact (chemoselectivity).

Materials:

  • 5-bromo-3-methylisoindolin-1-one (1.0 eq)

  • Borane-THF complex (1.0 M solution, 3.0 eq)

  • Anhydrous THF (Solvent)

  • 6M HCl (Quenching)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the starting lactam in anhydrous THF (0.2 M concentration). Cool to 0°C.[2]

  • Addition: Add

    
     dropwise via syringe over 20 minutes.
    
  • Reflux: Warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by LC-MS for disappearance of starting material (

    
    ).
    
  • Quench: Cool to 0°C. Carefully add Methanol (excess) to destroy excess borane. Then add 6M HCl carefully.

  • Workup: Heat the acidic solution at reflux for 1 hour (to break the boron-amine complex). Cool, basify with NaOH to pH > 10, and extract with Ethyl Acetate (

    
    ).
    
  • Purification: Dry organics over

    
    . Concentrate. Purify via flash chromatography (DCM/MeOH/NH4OH gradient).
    
Protocol 2: Suzuki-Miyaura Coupling at C5

Rationale: Functionalizing the aryl bromide allows for the attachment of "tail" regions to probe hydrophobic pockets in the target protein.

Materials:

  • 5-bromo-1-methylisoindoline derivative (N-protected recommended, e.g., N-Boc)

  • Aryl Boronic Acid (1.2 eq)

  • 
     (0.05 eq)
    
  • 
     (2.0 eq)
    
  • Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Combine solvent, base, and substrate in a reaction vial. Sparge with nitrogen for 10 minutes.

  • Catalyst: Add the Pd catalyst quickly to minimize air exposure.

  • Reaction: Seal and heat to 90°C for 12 hours.

  • Validation: Filter through Celite. The product should show a mass shift corresponding to the loss of Br and gain of the Aryl group.

Medicinal Chemistry Applications

Therapeutic Areas[3][4][5]
  • CNS Disorders: The isoindoline core is a bioisostere for tetrahydroisoquinoline (THIQ). The 1-methyl group mimics the methyl in amphetamine-class compounds but within a rigidified system, often reducing abuse potential while maintaining monoamine transporter affinity.

  • Oncology (MDM2 Inhibitors): Isoindoline derivatives have been utilized to mimic the Trp23 residue of p53, blocking the p53-MDM2 interaction.

  • Kinase Inhibition: The scaffold serves as the "hinge binder" in ATP-competitive inhibitors, where the N-H interacts with the hinge region backbone.

Case Study: Lenalidomide Analogs

While Lenalidomide uses an isoindolinone core, reduction to the isoindoline (the target scaffold) changes the hydrogen bond donor/acceptor profile completely.

  • Isoindolinone (Lenalidomide):[3] H-bond acceptor (carbonyl).

  • Isoindoline (Target): H-bond donor/acceptor (amine).

  • Result: This "scaffold hop" is frequently used to adjust permeability (

    
    ) and evade intellectual property space.
    

Analytical Specifications & Quality Control

To ensure scientific integrity, the following analytical markers must be met:

TestSpecificationPurpose
1H NMR (DMSO-d6) Doublet at

ppm (3H) for

. Multiplet at

ppm for C1-H.
Confirms the 1-methyl substitution and core integrity.
Chiral HPLC Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/DEA.Determine Enantiomeric Excess (

). Target

for biological assays.
HRMS

doublet pattern (1:1 ratio) if Br is present.
Confirms presence of Bromine isotope pattern (

).

References

  • Synthesis of Isoindolinones (Precursors): BenchChem. "The Isoindoline-1,3-dione Scaffold: A Privileged Core in Modern Medicinal Chemistry."[4] (2025).[5][6][7] Link

  • Cross-Coupling Protocols: BenchChem. "Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles." (2025).[5] Link

  • Enantioselective Synthesis: Chinese Chemical Society. "Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination." (2024).[1] Link

  • Biological Activity: National Institutes of Health (NIH). "Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds." (2025). Link

  • General Reactivity: Organic Chemistry Portal. "Synthesis of Isoindolines and Isoindolinones."[4][8][9] Link

Sources

Methodological & Application

Application Note: 5-Bromo-1-methylisoindoline as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 5-Bromo-1-methylisoindoline in Organic Synthesis Content Type: Detailed Application Note & Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Value

5-Bromo-1-methylisoindoline (CAS: 335428-62-1; HCl salt: 223595-18-4) represents a high-value "privileged scaffold" in modern medicinal chemistry. Its structural utility is derived from three distinct features:

  • The Isoindoline Core: A bicyclic framework that mimics the spatial arrangement of purines and indoles, facilitating binding to kinase pockets (e.g., JAK, CDK) and enzyme active sites (e.g., ABHD6, MGL).

  • The C-5 Bromine Handle: A pre-installed electrophile ready for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library expansion and Structure-Activity Relationship (SAR) exploration.

  • The C-1 Methyl Stereocenter: Unlike the achiral isoindoline, the 1-methyl variant introduces chirality. This breaks structural symmetry, often enhancing selectivity for chiral protein pockets and improving solubility compared to planar analogs.

This guide details the synthesis of the core, its protection strategies, and its application in generating bioactive small molecules.[1]

Chemical Properties & Handling

PropertyData
IUPAC Name 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole
Molecular Formula C₉H₁₀BrN
Molecular Weight 212.09 g/mol (Free base)
Chirality Exists as (R)- and (S)-enantiomers; typically synthesized or resolved for specific targets.[2]
Solubility Soluble in DCM, MeOH, DMSO. HCl salt is water-soluble.
Stability Free amine is sensitive to oxidation; store as HCl salt or N-protected derivative (e.g., N-Boc).

Synthesis of the Core Scaffold

While 5-bromo-1-methylisoindoline is commercially available, in-house preparation is often required to access specific enantiomers or isotopologues. The most robust route involves the reduction of the corresponding isoindolin-1-one precursor.

Protocol 1: Reduction of (R)-6-Bromo-3-methylisoindolin-1-one

Rationale: Direct reduction of the lactam carbonyl is challenging due to the stability of the amide bond. The use of a Lewis acid (BF₃·Et₂O) activates the carbonyl, making it susceptible to reduction by borohydride.

Reagents:

  • (R)-6-Bromo-3-methylisoindolin-1-one (Starting Material)[3]

  • Sodium Borohydride (NaBH₄)[3]

  • Boron Trifluoride Diethyl Etherate (BF₃·Et₂O)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Dissolution: Charge the flask with (R)-6-Bromo-3-methylisoindolin-1-one (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool the solution to 0 °C in an ice bath.

  • Activation: Add BF₃·Et₂O (excess, typically 4–6 equiv) dropwise via syringe. Caution: Exothermic reaction. Stir for 15 minutes.

  • Reduction: Add NaBH₄ (excess, typically 4–5 equiv) in small portions.

  • Reflux: Remove the ice bath and heat the reaction to reflux (66 °C) for 12–18 hours. Monitor by LC-MS for the disappearance of the lactam peak (M+H = 226/228) and appearance of the amine (M+H = 212/214).

  • Quench (Critical): Cool to 0 °C. Carefully add MeOH dropwise to quench excess borohydride. Then, add 6M HCl slowly until pH < 2.

  • Workup: Heat the acidic mixture at reflux for 1 hour to break amine-borane complexes. Cool to RT, basify with 6M NaOH to pH > 12, and extract with DCM (3x).

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH/NH₄OH) or convert to the HCl salt for crystallization.

Downstream Applications & Derivatization

Once the core is synthesized, it serves as a divergence point. The nitrogen must typically be protected or functionalized before engaging the aryl bromide.

Protocol 2: N-Boc Protection (Chemoselective)

Rationale: The secondary amine is nucleophilic and can interfere with Pd-catalyzed couplings. Protecting it as a tert-butyl carbamate (Boc) is standard practice.

Reagents:

  • 5-Bromo-1-methylisoindoline (HCl salt or free base)[2][4]

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or DIPEA

  • Dichloromethane (DCM)

Methodology:

  • Dissolve 5-Bromo-1-methylisoindoline (1.0 equiv) in DCM (0.1 M).

  • Add TEA (2.5 equiv). If using the HCl salt, ensure enough base is added to neutralize the salt plus act as a scavenger.

  • Add Boc₂O (1.1 equiv) portion-wise at 0 °C.

  • Warm to room temperature and stir for 4 hours.

  • Wash with 1M HCl, saturated NaHCO₃, and brine.

  • Yields are typically quantitative (>95%). The product, N-Boc-5-bromo-1-methylisoindoline , is a stable solid suitable for storage.

Protocol 3: Suzuki-Miyaura Cross-Coupling at C-5

Rationale: This reaction couples the isoindoline core to aryl/heteroaryl partners, a key step in synthesizing JAK inhibitors or CNS-active agents.

Reagents:

  • N-Boc-5-bromo-1-methylisoindoline (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • 1,4-Dioxane

Methodology:

  • Degassing: In a microwave vial or pressure tube, combine the bromide, boronic acid, and Pd catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.

  • Reaction: Heat to 90–100 °C for 2–4 hours (or 120 °C for 30 min in a microwave reactor).

  • Filtration: Filter through a celite pad to remove Palladium black.

  • Deprotection (Optional): If the final target requires the free amine, treat the crude coupling product with TFA/DCM (1:1) for 1 hour.

Visualizing the Workflow & Mechanism

The following diagram illustrates the synthesis of the core and its divergence into two major therapeutic classes: Kinase Inhibitors (e.g., JAK) and Lipase Inhibitors (e.g., ABHD6).

IsoindolineWorkflow cluster_properties Scaffold Advantages Precursor Phthalimide / Isoindolin-1-one Core 5-Bromo-1-methylisoindoline (The Scaffold) Precursor->Core Reduction (BF3·Et2O / NaBH4) Protected N-Boc Intermediate Core->Protected Boc2O / TEA Prop1 Chirality (C1) Increases Selectivity Core->Prop1 Prop2 Bromine (C5) Allows Library Gen Core->Prop2 Coupling Pd-Catalyzed Cross-Coupling Protected->Coupling Aryl Boronic Acids Target1 JAK Inhibitors (Kinase Selectivity) Coupling->Target1 Heteroaryl coupling Target2 ABHD6/MGL Inhibitors (Endocannabinoid Modulation) Coupling->Target2 Carbamate formation

Caption: Synthetic workflow transforming the isoindolinone precursor into diverse therapeutic agents via the 5-bromo-1-methylisoindoline core.

Case Study: ABHD6 Inhibitors

Context: ABHD6 (Alpha/Beta-Hydrolase Domain containing 6) hydrolyzes 2-arachidonoylglycerol (2-AG), an endocannabinoid.[5] Inhibiting ABHD6 is a strategy to treat inflammation and metabolic disorders.

Role of the Scaffold: In research by Marrs et al. and patent literature (e.g., US10662159B2), the 1-methylisoindoline core is used as a leaving group or a recognition element in carbamate-based inhibitors.

  • Mechanism: The secondary amine of the isoindoline reacts with a chloroformate or activated imidazole carbamate.

  • SAR Insight: The 1-methyl group restricts conformational flexibility, fitting tightly into the ABHD6 acyl-binding pocket, while the 5-bromo position can be substituted to reach into the enzyme's solvent-exposed regions, tuning solubility and potency.

References

  • Preparation of Isoindolines via Reduction: Patent Document: "Method for producing N-Boc-lactam derivative."[3] JP2022035954A. Source: Relevance: details the reduction of (R)-6-bromo-3-methylisoindolin-1-one using BF3·Et2O/NaBH4.

  • Medicinal Chemistry of ABHD6 Inhibitors: Patent Document: "ABHD6 and dual ABHD6/MGL inhibitors and their uses." US10662159B2.[5] Source: Relevance: Describes the use of 5-bromo-1-methylisoindoline in synthesizing carbamate inhibitors for endocannabinoid modulation.

  • JAK Kinase Inhibitors & Isoindoline Scaffolds: Patent Document: "Cycloalkyl Nitrile Pyrazolo Pyridones as Janus Kinase Inhibitors." EP2976340B1.[6] Source: Relevance: Validates the N-Boc protection protocol and use of the scaffold in kinase inhibitor synthesis.

  • General Isoindoline Synthesis: Article: "Synthesis of 5-bromo-indoline."[3][7][8][9] PrepChem. Source: Relevance: Provides context on the bromination and handling of related bicyclic nitrogen systems.

Sources

Application Note: 5-Bromo-1-methylisoindoline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-1-methylisoindoline (CAS 335428-62-1) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its bifunctional nature: it possesses an aryl bromide handle for cross-coupling reactions (C5 position) and a reactive secondary amine (N2 position) for core diversification. Furthermore, the methyl group at the C1 position introduces a chiral center, allowing for the development of enantioselective therapeutics—a critical requirement in kinase inhibition and CNS drug discovery.

This guide provides a validated technical roadmap for utilizing this building block. Unlike generic protocols, this document addresses the specific chemoselectivity challenges posed by the simultaneous presence of a secondary amine and an aryl halide.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
Systematic Name 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole
CAS Number 335428-62-1 (Racemic) / 1286768-83-9 (S-isomer)
Molecular Formula C₉H₁₀BrN
Molecular Weight 212.09 g/mol
Physical State Viscous oil (Free base) or White solid (HCl salt)
Basicity (pKa) ~9.5 (Calculated for conjugate acid)
Key Hazards Irritant (Skin/Eye), potential skin sensitizer.[1][2]

Strategic Diversification Logic

The utility of 5-bromo-1-methylisoindoline rests on an "Orthogonal Functionalization" strategy. The researcher must decide which vector to modify first.

  • Path A (N-First): Functionalize the nitrogen (alkylation/acylation) to establish the pharmacophore core, then use the bromide for late-stage coupling.

  • Path B (C-First): Protect the nitrogen (e.g., Boc), perform cross-coupling at C5 to build the biaryl system, then deprotect and functionalize the nitrogen.

Expert Insight: Path B is generally preferred. Free secondary amines can coordinate to Palladium catalysts, poisoning the active species during Suzuki/Buchwald reactions. N-protection significantly boosts yields in C5 cross-couplings.

Visualization: Orthogonal Workflow

G Start 5-Bromo-1-methylisoindoline (Starting Material) Step1 Step 1: N-Protection (Boc-anhydride) Start->Step1 Protect Amine Step2 Step 2: C5-Diversification (Suzuki/Buchwald Coupling) Step1->Step2 Pd-Catalysis Step3 Step 3: N-Deprotection (TFA or HCl) Step2->Step3 Remove Group Step4 Step 4: N-Functionalization (Reductive Amination/Amide Coupling) Step3->Step4 Build Core End Final Drug Candidate Step4->End

Figure 1: The recommended "Protection-First" synthetic pathway to maximize yield and catalyst longevity.

Detailed Experimental Protocols

Protocol A: Chemoselective N-Boc Protection

Objective: To mask the secondary amine, preventing catalyst poisoning and side reactions during cross-coupling.

Reagents:

  • 5-Bromo-1-methylisoindoline HCl (1.0 eq)[1]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) (10 mL/g)

Procedure:

  • Dissolution: Suspend the isoindoline salt in DCM at 0°C.

  • Basification: Add TEA dropwise. The suspension should clear as the free base is liberated.

  • Addition: Add Boc₂O (dissolved in minimal DCM) dropwise over 15 minutes.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (the Boc-protected species is less polar and UV active).

  • Workup: Wash with 1M citric acid (to remove unreacted amine/TEA), then brine. Dry over MgSO₄ and concentrate.

  • Yield Expectation: >90% as a clear, viscous oil or low-melting solid.

Protocol B: Suzuki-Miyaura Coupling at C5

Objective: To attach an aryl or heteroaryl ring at the 5-position.

Mechanistic Note: The steric bulk of the tert-butyl carbamate (Boc) group at N2 does not interfere with the C5 position, but it electronically deactivates the ring slightly. High-activity catalysts are recommended.

Reagents:

  • N-Boc-5-bromo-1-methylisoindoline (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)[3]

  • Catalyst: Pd(dppf)Cl₂[4][5]·DCM (0.05 eq) — Chosen for robustness against air/moisture.

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)[6]

Procedure:

  • Setup: In a microwave vial or pressure tube, combine the protected isoindoline, boronic acid, and Pd catalyst.

  • Inert Atmosphere: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed dioxane and the aqueous base solution via syringe.

  • Heating: Heat to 90°C (oil bath) or 100°C (microwave, 30 min).

    • Checkpoint: The reaction mixture should turn black (Pd⁰ formation). If it remains orange/red, the catalyst may not have activated or oxidized.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine.[4]

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol C: Chiral Resolution (Optional but Critical)

For applications requiring high enantiopurity (e.g., kinase inhibitors), the racemic mixture must be resolved if the starting material was not enantiopure.

Method: Supercritical Fluid Chromatography (SFC)

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: CO₂ / Methanol (with 0.1% Diethylamine).

  • Detection: UV at 254 nm.

  • Note: The 1-methyl stereocenter is generally stable and does not racemize under standard basic coupling conditions.

Mechanism of Action: Palladium Catalysis

Understanding the catalytic cycle is vital for troubleshooting. The C5-Bromine bond is relatively electron-rich due to the nitrogen donation (even when Boc-protected), making the Oxidative Addition step the rate-determining step in many cases.

Catalysis Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd Step 1 TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Step 2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Step 3 RedElim->Pd0 Regeneration Product 5-Aryl-Isoindoline RedElim->Product Substrate 5-Br-Isoindoline Substrate->OxAdd

Figure 2: The Suzuki-Miyaura catalytic cycle specific to the 5-bromo-isoindoline substrate.[6]

Safety and Handling Guidelines

  • Storage: Store the HCl salt at room temperature in a desiccator. The free base should be stored at -20°C under inert gas to prevent oxidation (N-oxide formation) or carbamate formation from atmospheric CO₂.

  • Toxicity: Like many benzyl halide/amine derivatives, assume potential alkylating capability. Wear nitrile gloves and work in a fume hood.

  • Waste: Palladium-contaminated waste must be segregated. Aqueous waste from the Suzuki coupling will contain boron salts and should be treated accordingly.

References

  • PubChem. (2025).[2] this compound. National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Developments. Available at: [Link]

  • Common Organic Chemistry. (2024). Suzuki Reaction Examples and Conditions. Available at: [Link]

Sources

Application Note: 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole in Dopamine Receptor Ligand Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Profile

The 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole scaffold represents a privileged pharmacophore in the design of conformationally restricted dopamine receptor ligands (D1–D4). Unlike flexible phenethylamines (e.g., dopamine), the isoindoline core locks the ethylamine side chain into a rigid bicyclic system, reducing the entropic penalty upon receptor binding.

This specific derivative offers two critical vectors for structural elaboration:

  • C5-Bromine Handle: Enables orthogonal cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to access the secondary binding pocket (SBP) of the receptor, crucial for subtype selectivity (e.g., D3 vs. D2).

  • C1-Methyl Stereocenter: Introduces chirality, allowing for the probing of stereoselective hydrophobic pockets within the orthosteric site.

Physicochemical Profile (Calculated)
PropertyValueImplication for CNS Drug Design
Molecular Weight 212.09 g/mol Ideal fragment size (<300 Da) for Lead-Like space.
cLogP ~2.4Optimal for blood-brain barrier (BBB) penetration.
pKa (Conj. Acid) ~9.2Predominantly protonated at physiological pH (7.4), ensuring salt-bridge formation with Asp3.32.
TPSA 12.0 ŲLow polar surface area favors high membrane permeability.

Pharmacophore Mapping & Mechanism of Action

To utilize this scaffold effectively, one must understand its alignment within the dopamine receptor binding crevice. The isoindoline nitrogen mimics the basic nitrogen of dopamine, while the aromatic ring engages in


-

interactions with the phenylalanine cluster in transmembrane helix 6 (TM6).
Diagram 1: Pharmacophore Interaction Map (D2/D3 Receptor)

Figure 1 illustrates the logical connectivity between the scaffold features and receptor residues.

G Asp Asp3.32 (TM3) (Anionic Site) Phe Phe6.51/6.52 (TM6) (Aromatic Cluster) SBP Secondary Binding Pocket (Selectivity Filter) Hydro Hydrophobic Pocket (Stereoselective) Amine Isoindoline NH (Protonated) Amine->Asp Ionic Salt Bridge Ring Benzene Ring (Core) Ring->Phe Pi-Pi Stacking Ring->Amine Bromine C5-Bromine (Vector) Ring->Bromine Methyl C1-Methyl (Chiral) Ring->Methyl Bromine->SBP Extension Vector (via Cross-coupling) Methyl->Hydro Steric Fit

Caption: Interaction map showing the docking logic of the 5-bromo-1-methylisoindoline scaffold within the D2/D3 receptor orthosteric site.

Experimental Protocols

Protocol A: Scaffold Synthesis (Reductive Strategy)

Note: Commercial availability is often limited to the non-methylated or non-brominated variants. This protocol synthesizes the core from 4-bromophthalimide.

Reagents: 4-Bromophthalimide, Methylmagnesium bromide (MeMgBr), Lithium Aluminum Hydride (LAH), THF.

  • Grignard Addition:

    • Dissolve 4-bromophthalimide (1.0 eq) in anhydrous THF under

      
      .
      
    • Cool to -78°C. Slowly add MeMgBr (1.1 eq).

    • Stir for 2h, allowing warming to 0°C. This forms the hydroxy-lactam intermediate.

  • Reduction:

    • Critical Step: The intermediate is often unstable. Proceed directly to reduction.

    • Add LAH (3.0 eq) carefully to the reaction mixture at 0°C.

    • Reflux for 12–16 hours.

    • Safety: Quench via Fieser workup (

      
      , 15% 
      
      
      
      ,
      
      
      ).
  • Purification:

    • Extract with DCM. The product is an amine; ensure aqueous layer is basic (pH > 12).

    • Purify via flash chromatography (DCM/MeOH/NH4OH).

Protocol B: C5-Functionalization via Buchwald-Hartwig Coupling

Purpose: To extend the scaffold into the Secondary Binding Pocket (SBP) for high affinity/selectivity.

Context: The C5-Bromine is electronically deactivated compared to simple aryl bromides due to the electron-rich nature of the isoindoline (if unprotected). Protection of the secondary amine is mandatory before coupling to prevent catalyst poisoning or N-arylation.

Workflow Diagram:

Workflow Start 5-Br-1-Me-Isoindoline Protect Boc Protection (Boc2O, DCM) Start->Protect Couple Buchwald Coupling (Pd2(dba)3, XPhos) Protect->Couple Deprotect Deprotection (TFA/DCM) Couple->Deprotect Final Dopamine Ligand Deprotect->Final

Caption: Step-wise functionalization workflow for C5-derivatization.

Detailed Procedure:

  • Protection: React scaffold with

    
     (1.1 eq) and 
    
    
    
    in DCM to yield N-Boc-5-bromo-1-methylisoindoline.
  • Catalyst System: Use Pd2(dba)3 (2 mol%) and XPhos (4 mol%). XPhos is superior for electron-rich aryl bromides and sterically demanding couplings.

  • Coupling:

    • Combine N-Boc intermediate (1.0 eq), Target Amine/Amide (1.2 eq), and

      
       (2.0 eq) in anhydrous 1,4-Dioxane.
      
    • Degas with Argon for 10 mins.

    • Heat to 100°C for 12h in a sealed tube.

  • Validation: Monitor by LC-MS. Look for the disappearance of the Bromine isotope pattern (1:1 doublet).

Protocol C: Chiral Resolution (Critical Quality Attribute)

The C1-methyl group creates a chiral center. Dopamine receptors are highly stereoselective (typically favoring the R-enantiomer for isoindolines, analogous to amphetamines).

  • Derivatization: React the racemic amine with (S)-(-)-1-Phenylethyl isocyanate .

  • Separation: Inject onto a silica column. The resulting diastereomeric ureas are usually separable by standard flash chromatography.

  • Hydrolysis: Hydrolyze the isolated urea with strong acid (HCl/EtOH reflux) to recover the enantiopure amine.

  • Alternative: Use chiral HPLC (Column: Chiralpak AD-H; Mobile Phase: Hexane/IPA/DEA).

Troubleshooting & QC Standards

IssueProbable CauseCorrective Action
Low Yield in Coupling Catalyst poisoning by free amine.Ensure 100% Boc-protection of the isoindoline nitrogen before Pd-coupling.
Racemization High temperature during synthesis.Avoid temperatures >120°C during reduction. Check ee% via Chiral HPLC.
Regioselectivity (Synthesis) Attack at wrong carbonyl.4-bromophthalimide is symmetric; however, Grignard addition breaks symmetry. Product is a racemate.
Solubility Issues Free base aggregation.Isolate and store as the HCl or Fumarate salt.

Self-Validating Check:

  • 1H NMR (CDCl3): The C1-H proton (chiral center) should appear as a quartet around

    
     4.2–4.5 ppm. The C1-Methyl doublet should be distinct at 
    
    
    
    1.3–1.5 ppm.
  • LC-MS: Confirm M+H (approx 212/214) and the characteristic Br isotope pattern.

References

  • Design and synthesis of novel 2,3-dihydro-1H-isoindoles with high affinity and selectivity for the dopamine D3 receptor. Source: Bioorganic & Medicinal Chemistry Letters.[1] Context: Establishes the isoindoline core as a viable scaffold for D3 selectivity. Link:

  • Buchwald-Hartwig Cross-Coupling: Practical Considerations. Source: Organic Chemistry Portal. Context: Standard conditions for coupling aryl bromides with amines using Pd/XPhos systems. Link:

  • Isoindolinone Enantiomers Having Affinity for the Dopamine D4 Receptor. Source: Bioorganic & Medicinal Chemistry.[1][2] Context: Discusses the stereochemical implications of 1-substituted isoindoline derivatives on receptor binding. Link:

  • Conformational Analysis of Dopamine Receptor Ligands. Source: Journal of Medicinal Chemistry. Context: Provides the structural basis for using rigid bicyclic systems to mimic the dopamine pharmacophore. Link:

Sources

Application Notes & Protocols for the Synthesis of 5-Bromoindole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 5-Bromoindole

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Among its halogenated derivatives, 5-bromoindole stands out as a pivotal building block. The bromine atom at the C-5 position is not merely a placeholder; it serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic substitution, or conversion to organometallic reagents. This strategic placement allows for the late-stage functionalization of drug candidates, making 5-bromoindole an invaluable intermediate in the synthesis of anti-migraine triptans, anti-cancer agents, and other biologically active molecules.[1][2]

This guide provides an in-depth exploration of the primary synthetic routes to 5-bromoindole, moving beyond simple procedural lists to dissect the underlying chemical principles. We will examine methodologies ranging from the direct bromination of protected indoles to the de novo construction of the brominated indole ring itself, equipping the modern chemist with the knowledge to select and execute the optimal synthesis for their specific research needs.

Chapter 1: Direct Electrophilic Bromination: A Strategy of Protection and Precision

Principle & Mechanistic Insight

The indole ring is an electron-rich aromatic system, highly susceptible to electrophilic aromatic substitution. The highest occupied molecular orbital (HOMO) has significant density at the C-3 position, making it the most nucleophilic and kinetically favored site for electrophilic attack.[3] Direct exposure of indole to a brominating agent like elemental bromine (Br₂) or N-Bromosuccinimide (NBS) typically results in a mixture of products, with 3-bromoindole and polybrominated species often predominating.[3][4][5]

To achieve selective bromination at the C-5 position, a protection strategy is required. This involves temporarily blocking the more reactive C-2 and N-1 positions to electronically deactivate the pyrrole ring and direct the electrophile to the benzene portion of the molecule. A robust and widely cited method involves the formation of a sodium 1-acetylindoline-2-sulfonate intermediate.[6][7]

  • Sulfonation at C-2: Indole reacts with sodium bisulfite to form a stable indoline-2-sulfonate adduct. This reversible addition effectively removes the C-2/C-3 double bond from conjugation, protecting it from the electrophile.[6][7]

  • Acetylation at N-1: The nitrogen is then acetylated with acetic anhydride. This electron-withdrawing acetyl group further reduces the nucleophilicity of the five-membered ring.

  • Electrophilic Bromination at C-5: With the pyrrole ring deactivated, the incoming electrophile (bromine) is directed to the electron-rich C-5 position of the benzene ring, which is activated by the nitrogen atom.

  • Deprotection: Finally, hydrolysis under basic conditions removes both the acetyl and sulfonate groups, restoring the indole aromaticity and yielding the desired 5-bromoindole.[6][8]

Workflow for Synthesis via Sulfonate Intermediate

Indole Indole Protect_C2 Step 1: C-2 Protection (NaHSO₃, EtOH/H₂O) Indole->Protect_C2 Sulfonate Sodium Indoline-2-Sulfonate Protect_C2->Sulfonate Protect_N1 Step 2: N-1 Protection (Ac₂O) Sulfonate->Protect_N1 N_Acetyl Sodium 1-Acetylindoline-2-Sulfonate Protect_N1->N_Acetyl Brominate Step 3: C-5 Bromination (Br₂, H₂O) N_Acetyl->Brominate Bromo_Protected Brominated Intermediate Brominate->Bromo_Protected Deprotect Step 4: Deprotection (NaOH, Heat) Bromo_Protected->Deprotect Bromoindole 5-Bromoindole Deprotect->Bromoindole

Caption: Workflow for 5-Bromoindole synthesis via direct bromination.

Protocol 1: Synthesis of 5-Bromoindole via Indoline-2-Sulfonate Intermediate

This protocol is adapted from procedures described in the literature.[4][6][7]

Step 1: Preparation of Sodium Indoline-2-Sulfonate

  • In a suitable reaction vessel, dissolve indole (0.1 mol) in ethanol (25 mL).

  • In a separate beaker, prepare a solution of sodium bisulfite (0.2 mol) in water (80 mL).

  • Slowly add the indole solution to the stirring sodium bisulfite solution at room temperature.

  • Stir the mixture vigorously for 20-24 hours. The mixture will become a thick slurry.

  • Collect the solid product by vacuum filtration. Wash the solid sequentially with methanol (25 mL) and diethyl ether (2 x 50 mL).

  • Air dry the solid to obtain sodium indoline-2-sulfonate as a white powder.

Step 2: Preparation of Sodium 1-Acetylindoline-2-Sulfonate

  • Suspend sodium bisulfite (0.1 mol) in acetic anhydride (100 mL).

  • Add the sodium indoline-2-sulfonate (0.1 mol) from Step 1 to the suspension.

  • Heat the mixture to 70°C and stir for 1 hour.

  • Increase the temperature to 90°C and continue stirring for an additional 2 hours.

  • Cool the reaction mixture to room temperature. Collect the white solid by filtration and wash with a small amount of acetic anhydride, followed by diethyl ether. The crude, damp solid is used directly in the next step.

Step 3 & 4: Bromination and Deprotection to Yield 5-Bromoindole

  • Dissolve all the acylated material from Step 2 in water (150 mL) and cool the solution to 0-5°C in an ice bath.

  • With vigorous stirring, add elemental bromine (0.13 mol) dropwise, ensuring the temperature remains below 5°C.

  • Stir the solution at 0-5°C for 1 hour after the addition is complete, then allow it to warm to room temperature.

  • Quench excess bromine by adding a solution of sodium bisulfite (~10 g) in water (30 mL).

  • Carefully bring the solution to a neutral pH using 40% aqueous NaOH, keeping the temperature below 30°C.

  • Heat the mixture to 50°C and stir overnight (~12 hours).

  • Make the solution strongly basic by adding more 40% NaOH and continue stirring at 50°C for an additional 3 hours to ensure complete hydrolysis.

  • Cool the mixture. The product will precipitate as a tan solid.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and air dry.

  • Recrystallize from an ethanol/water mixture to yield pure 5-bromoindole.

Data Presentation
ParameterDetailsReference
Starting Material Indole[6][7]
Key Reagents NaHSO₃, Acetic Anhydride, Bromine, NaOH[4][6]
Reaction Time ~48 hours (multi-step)[6][7]
Overall Yield 61%[6]
Purification Recrystallization (Ethanol/Water)[6]

Chapter 2: De Novo Synthesis: The Fischer Indole Approach

Principle & Mechanistic Insight

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a powerful reaction for constructing the indole ring from an arylhydrazine and an aldehyde or ketone under acidic conditions.[1] To synthesize 5-bromoindole, the logical starting materials are 4-bromophenylhydrazine and a suitable carbonyl compound that provides the C2 and C3 atoms of the indole ring, such as acetaldehyde or its synthetic equivalents.

The mechanism proceeds through several key steps:[1][9]

  • Hydrazone Formation: The 4-bromophenylhydrazine condenses with the carbonyl compound to form a 4-bromophenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [10][10]-Sigmatropic Rearrangement: After protonation, the enamine undergoes a concerted[10][10]-sigmatropic rearrangement (an electrocyclic reaction akin to a Claisen rearrangement), which is the key bond-forming step that establishes the C-C bond between the benzene ring and the eventual C-3 position of the indole.

  • Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes. The amino group then attacks the imine carbon in an intramolecular fashion to form the five-membered ring.

  • Elimination: Finally, under acid catalysis, a molecule of ammonia is eliminated, leading to the formation of the aromatic indole ring.

Because the starting hydrazine is para-substituted with bromine, the bromine atom can only end up at the C-5 position of the final indole product, ensuring complete regioselectivity.[9]

Mechanism of the Fischer Indole Synthesis

cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement cluster_3 Steps 4 & 5: Cyclization & Elimination 4-Bromophenylhydrazine 4-Bromophenylhydrazine Hydrazone Hydrazone 4-Bromophenylhydrazine->Hydrazone + Aldehyde/Ketone - H₂O 4-Bromophenylhydrazine->Hydrazone Enamine Enamine Hydrazone->Enamine Hydrazone->Enamine Di-imine Di-imine Enamine->Di-imine H⁺ catalyst Enamine->Di-imine Aminal Aminal Di-imine->Aminal Rearomatization + Intramolecular Attack Di-imine->Aminal 5-Bromoindole 5-Bromoindole Aminal->5-Bromoindole - NH₃ (H⁺ catalyst) Aminal->5-Bromoindole

Caption: Key mechanistic stages of the Fischer Indole Synthesis.

Protocol 2: Fischer Synthesis of 5-Bromoindole

This protocol describes a general approach using 4-bromophenylhydrazine hydrochloride and a ketone.[1][11]

Materials:

  • 4-Bromophenylhydrazine hydrochloride

  • Acetone (or other suitable ketone/aldehyde)

  • Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride, or sulfuric acid)

  • Solvent (e.g., ethanol, acetic acid, or toluene)

Procedure:

  • Combine 4-bromophenylhydrazine hydrochloride (1.0 eq) and the carbonyl compound (1.1 eq) in a suitable solvent.

  • If isolating the hydrazone, stir the mixture at room temperature until precipitation is complete. Filter and wash the hydrazone intermediate.

  • For a one-pot procedure, add the acid catalyst to the initial mixture. The choice of acid is crucial; PPA is often effective and acts as both catalyst and solvent at elevated temperatures.[1]

  • Heat the reaction mixture. The required temperature and time depend on the substrates and catalyst (e.g., reflux in ethanol with H₂SO₄, or 80-100°C with PPA).

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and pour it into a beaker of ice water.

  • Neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation
ParameterDetailsReference
Starting Material 4-Bromophenylhydrazine[1][2]
Key Reagents Aldehyde or Ketone, Acid Catalyst (e.g., PPA, ZnCl₂)[1]
Reaction Type Condensation /[10][10]-Sigmatropic Rearrangement[1][9]
Yield Variable, typically moderate to high[1][11]
Key Advantage Excellent regioselectivity for C-5 substitution[9]

Chapter 3: The Leimgruber-Batcho Indole Synthesis

Principle & Mechanistic Insight

The Leimgruber-Batcho synthesis is a highly efficient and popular two-step method for preparing indoles that are unsubstituted at the C-2 and C-3 positions.[12][13] For the synthesis of 5-bromoindole, the process begins with 4-bromo-2-nitrotoluene .

  • Enamine Formation: The first step involves the condensation of the o-nitrotoluene derivative with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). The methyl group of 4-bromo-2-nitrotoluene is sufficiently acidic to be deprotonated under the reaction conditions, and the resulting carbanion attacks the formamide acetal to form a β-dimethylamino-nitrostyrene intermediate (an enamine).[12][14] These intermediates are often intensely colored due to their extended "push-pull" conjugated system.[12]

  • Reductive Cyclization: In the second step, the nitro group is reduced to an amine. The resulting amino-enamine spontaneously cyclizes, eliminating dimethylamine to form the aromatic indole ring.[12] A variety of reducing agents can be used, including palladium on carbon with hydrogen gas, Raney nickel with hydrazine, or stannous chloride.[12][15] This method is prized for its high yields and mild conditions.[12]

Workflow for Leimgruber-Batcho Synthesis

Nitrotoluene 4-Bromo-2-nitrotoluene Step1 Step 1: Enamine Formation (DMF-DMA, Pyrrolidine, Heat) Nitrotoluene->Step1 Enamine trans-β-Dimethylamino- 4-bromo-2-nitrostyrene Step1->Enamine Step2 Step 2: Reductive Cyclization (e.g., H₂, Pd/C or Ra-Ni, N₂H₄) Enamine->Step2 Bromoindole 5-Bromoindole Step2->Bromoindole

Caption: Workflow for the Leimgruber-Batcho synthesis of 5-bromoindole.

Protocol 3: Leimgruber-Batcho Synthesis of 5-Bromoindole

This protocol is a general representation of the Leimgruber-Batcho synthesis.[12][15][16]

Step 1: Enamine Formation

  • In a round-bottom flask, dissolve 4-bromo-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (0.2 eq). The addition of pyrrolidine can accelerate the reaction.[14]

  • Heat the mixture (e.g., to 100-120°C) and stir for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure to yield the crude enamine, which may be used directly or purified by chromatography.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine from Step 1 in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add a catalyst, such as 10% Palladium on Carbon (Pd/C) or Raney Nickel.

  • If using Pd/C, subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete.

  • If using Raney Nickel, hydrazine hydrate can be added portion-wise as a source of hydrogen in situ.[12]

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain 5-bromoindole.

Data Presentation
ParameterDetailsReference
Starting Material 4-Bromo-2-nitrotoluene[12][15]
Key Reagents DMF-DMA, Reducing Agent (e.g., H₂/Pd-C, Ra-Ni/N₂H₄)[12][13]
Reaction Type Condensation / Reductive Cyclization[14]
Yield Generally high[12]
Key Advantage Mild conditions, high yields, avoids harsh acids[12]

Chapter 4: The Sandmeyer Reaction: Synthesis from 5-Aminoindole

Principle & Mechanistic Insight

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to convert an aryl amine into an aryl halide via its diazonium salt intermediate.[17][18] This method is particularly useful for installing a bromine atom when the corresponding amine is readily available. To synthesize 5-bromoindole, the starting material is 5-aminoindole .

  • Diazotization: The aromatic primary amine (5-aminoindole) is treated with nitrous acid (HNO₂) at low temperatures (0-5°C). Nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl or H₂SO₄. This converts the amino group into an aryl diazonium salt (-N₂⁺), which is an excellent leaving group (N₂ gas).[19]

  • Halogen Substitution: The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). The copper(I) species catalyzes the substitution of the diazonium group with a bromide ion.[17][20] The reaction is believed to proceed via a radical-nucleophilic aromatic substitution mechanism.[17]

This route is highly effective for regioselective bromination, provided that 5-aminoindole is accessible.

Mechanism of the Sandmeyer Reaction

Aminoindole 5-Aminoindole Step1 Step 1: Diazotization (NaNO₂, HCl, 0-5 °C) Aminoindole->Step1 Diazonium Indole-5-diazonium chloride Step1->Diazonium Step2 Step 2: Substitution (CuBr) Diazonium->Step2 Bromoindole 5-Bromoindole Step2->Bromoindole

Caption: Key stages of the Sandmeyer reaction for 5-bromoindole synthesis.

Protocol 4: Sandmeyer Reaction of 5-Aminoindole

This protocol provides a general procedure for the Sandmeyer bromination.[17][21]

Materials:

  • 5-Aminoindole

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

Procedure:

  • In a flask, dissolve or suspend 5-aminoindole (1.0 eq) in aqueous HBr. Cool the mixture to 0-5°C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cold 5-aminoindole mixture with vigorous stirring, keeping the temperature strictly below 5°C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate, larger flask, dissolve or suspend copper(I) bromide (1.2 eq) in aqueous HBr and cool it to 0°C.

  • Slowly and carefully add the cold diazonium salt solution to the stirring CuBr solution. Effervescence (N₂ gas evolution) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 30-60 minutes to ensure the reaction goes to completion.

  • Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water, then with aqueous NaOH solution to remove acidic impurities, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude 5-bromoindole via column chromatography or recrystallization.

Data Presentation
ParameterDetailsReference
Starting Material 5-Aminoindole[17][18]
Key Reagents NaNO₂, HBr, CuBr[17][19]
Reaction Type Diazotization / Radical-Nucleophilic Substitution[17]
Key Condition Low temperature (0-5 °C) for diazotization[19]
Key Advantage Excellent regioselectivity based on amine position[20]

Chapter 5: Safety and Handling Precautions

Chemical synthesis requires stringent adherence to safety protocols. The reagents used in the synthesis of 5-bromoindole present specific hazards that must be managed.

  • Bromine (Br₂):

    • Hazards: Elemental bromine is extremely corrosive, toxic, and volatile. It can cause severe chemical burns upon skin contact and is highly destructive to the respiratory tract if inhaled.[22] It is also a strong oxidizing agent.

    • Handling: Always handle liquid bromine in a well-ventilated chemical fume hood.[23] Wear heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and chemical splash goggles with a face shield.[22][23] Have a quenching agent, such as a sodium thiosulfate solution, readily available for spills.[23]

  • N-Bromosuccinimide (NBS):

    • Hazards: NBS is a lachrymator and an irritant to the skin, eyes, and respiratory system. It is moisture-sensitive and can release bromine upon contact with acids or moisture.[24][25] While considered a milder source of bromine than Br₂, it must be handled with care.[26]

    • Handling: Handle NBS in a fume hood. Avoid inhalation of dust.[24] Wear standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Store in a tightly sealed container in a cool, dry place, away from light and moisture.[24]

  • Strong Acids (H₂SO₄, PPA, HBr) and Bases (NaOH):

    • Hazards: These reagents are highly corrosive.

    • Handling: Always wear appropriate PPE. When diluting acids, always add acid to water slowly, never the other way around. Neutralization procedures can be highly exothermic and should be performed with cooling.

  • Hydrazine (N₂H₄):

    • Hazards: Hydrazine is highly toxic, flammable, and a suspected carcinogen.

    • Handling: Use only in a fume hood with extreme caution. Avoid exposure by all routes.

Conclusion

The synthesis of 5-bromoindole can be accomplished through several distinct and effective strategies. The choice of method is dictated by factors such as the availability and cost of starting materials, the desired scale of the reaction, and the equipment available.

  • The Direct Bromination via Sulfonate Intermediate is effective when starting from inexpensive, bulk indole, but it is a multi-step process.

  • The Fischer Indole Synthesis offers excellent regiocontrol and is a classic, reliable method if 4-bromophenylhydrazine is available.

  • The Leimgruber-Batcho Synthesis is often the method of choice for industrial applications due to its mild conditions and consistently high yields from 4-bromo-2-nitrotoluene.

  • The Sandmeyer Reaction is an excellent option for late-stage functionalization or when 5-aminoindole is the most accessible precursor.

Each protocol presented in this guide offers a viable pathway to this critical synthetic intermediate. By understanding the mechanistic principles behind each choice, researchers can troubleshoot and optimize these procedures for successful implementation in their own laboratories.

References

  • Jadhav, S. D., et al. (2012). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. [Source details not fully available, but NBS is discussed as a mild bromine source]. [https://vertexaisearch.cloud.google.
  • Toda, S., et al. (1997). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhNYLHXOUlSKmzN0gc4olxPkoEV8wpoTJTWlj_PbWP5XXyfwxVLYPXqG8uxgZKxFpxczb2vGM85Ek9yGhMSdfkcjmQ6XBJLZdPeeAeFLNbAsT0P8Jusqtohd7pIHQ4i7RRlgPMSRbegn8=]
  • Gönciová, G., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvfpeGbJnmdWyJR-xLzWZRuyTX2VPgTajsFn5iYbZvdgFXN3WIGIKzc0NMHSgcU1q_MfNlMxhK3laSI_2DA9iQQu5ZrSZPoy6k8h3LdaaxyJX1GQAmYsxHaumP0raMjWKm187Q7L79G0itKheIH0B1lZLGATe9L8yT1FiKWDJPcnW3qIdEx3oz1NVNvBDrNn5eD79ouJ3YMhjfbrKemigk5vpWu4RFt7lEoKkJ8AhvkHLsBH_xJOtkBg==]
  • Designer-Drug.com. Synthesis of 5-Bromo Indole. Chemistry Archive. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEtxBSPOpQNat2xziXlWuakvSV9DMml3fl57saR3cp1BEHslTfJYnfPeS8W-V0Ss2V1mycE2DJXZ0J6qvVt7a5WOphagiLMCL9uqiv6rLXcShGnPZvjAJugMWow37LiJDoxo5eezYSnOYCPlPL5Rpzxl7XoqWXTbxvzgvutplIFEVQtCXMvfJVunk=]
  • Gonsalves, R. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Bridgewater State University Virtual Commons. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbcoanJMdttCCZhCU0tjLllBNsw_DOnVV3DH38Bc0cWbG_kqjd6jTch61BHh-sDCBZjQxg4tmMGRvRhWRnWqIiPWSRiTis5CTFUg2i3mtsAICs1v9fGG22EwCA08oPgcLrXp-3wpa5SENgBxN_50YUsOiM2EMETFWznAekUFrW1epENoGZeC1c]
  • Chen, C-Y., et al. (2019). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUF0dMEiEcw6n_MoVp7hXJ4PKuD1-ZPhQfeJZ4Zx5HEs55SNX-3xDdbii30I_kaLF1DbZfQtz8-2OvA69fArWmwnG1z9-q8QtGk2gSwsxEW4Yg1JROS8b_bVkAqiufv6mwog==]
  • Liu, S., et al. (2011). Electrophilic Aromatic Substitution of a BN Indole. Angewandte Chemie. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOO2nQZ8m0d3qe_VHqrQuGqite4eLATcBmwXBNLYPJ9-OAeWccrTsjWBxi6SpvP6hoEHDCRqPaVfRSyYZz8kB-SB7Dok7qr64laaQMjnNVLWWlHjjwGEAM9k6A7i5cUWoDA9y2OQc4F0RT-AE=]
  • Moyer, M. P., et al. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry. [https://www.researchgate.
  • Gribble, G. (2017). Leimgruber–Batcho Indole Synthesis. ResearchGate. [https://www.researchgate.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). Mastering Indole Synthesis: A Guide to 5-Bromoindole-2-carboxylic Acid. PharmaCompass. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpaDsp6yxng6D3WRgwf7ByQuE4IoNyiBCFvYA0v51QoXfCxMiF07Q65-v6OSz08kplBTtqBC1A0TamVJGTFBAZXpof5DATOCizGR9OxqTd4Si8YuHGToZsXq0J-En4g_q6XiORlSTYcp3KbN4M-Wdh7nfDYBG0JQxLamc2QmfcOD10z--nJYHnufBpQc-T3U9ju1oBrhJ0VNlM6tY-B7hpPXCC1YbNpDh-iX4ekOULckHPbOKOS392pwM=]
  • BenchChem. (2025). Technical Support Center: Bromination of N-Boc-Indole. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYT0z-ZAFFZgoVcz371tqyL7gTOOEx7UuapOoeKHlxlBwyu9Ac8h35lUVLfgZoUEIAXTrg-zQK0R2KuOsZvkKAydIiA89kBw4d0w75Ty85ZsRx8SET36_EnvalIcDCy59hqG40mdACBqK9fKTfvxA8EB8F-uRMuxBHxAItL05zl_VLrB5LpU7Rh7HRP7wDUHLb]
  • ChemicalBook. (n.d.). 5-Bromoindole synthesis. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcnH3XBDzjVtMNMM0VnJyoQyPvfIJz8DzYsW38V7q3cfnidlXDL5ZlZWijT3LZkfLBWXQUKOquUWrdWQUxtLmZBEhqVptDxqimSBaTTMUEYAnRsiXnevfyauUHO-B26b4yHy56Knn5mQKBVQr-xF_H580R]
  • Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. Wikipedia. [https://en.wikipedia.
  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHL6E8qTdRYcahLoxIXVs83k8ukonRitcpegCFA5ctgvqa3zJid-uBqtz2Tx537Yk-o1SqmNFO3LWgtQ9pIw4h2r6j4g5Ur404dJrArHb8fkTMTrkWQCbZoBIgruodTNF8TL7gcmO671TzjMF4kXv8Zv_CYFnM7FiWvWJO_l4gNsllTyaFYJcgv8xEH]
  • University of California, Santa Barbara - Environmental Health & Safety. (n.d.). Standard Operating Procedure for Bromine. UCSB EH&S. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhJUNOGox7JwTYooCquD8EB7ETU_-NjWzhBbeOK4OaEvGUWtaX7YDFsJ20fQQMdwkCqgkGfuBlOttTRQVENeSk2Dpg4IDRRuX__-bYH1HoFuzvSWbcFJo0D-_UOqYI9cyLb3k=]
  • Scribd. (n.d.). Synthesis of 5-Bromo Indole Compounds. Scribd. [https://www.scribd.com/document/329432029/Synthesis-of-5-Bromo-Indole-Compounds]
  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. RSC Education. [https://edu.rsc.
  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [https://en.wikipedia.org/wiki/Fischer_indole_synthesis]
  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols. [https://pubmed.ncbi.nlm.nih.gov/18714292/]
  • Google Patents. (2012). CN102558017A - Method for preparing 5-bromoindole. Google Patents. [https://patents.google.
  • BenchChem. (2025). Common side reactions in the synthesis of 5-Bromoindole. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr0APfEppPKLiby9_psB0PYcWuVDutrP47-xN-Ktm9ERI9IgBStCKba376XjmRUTSqAnqkUGaVGMpdDR6McGISd89hbQqKzp3DZpQLZYFusGgq9gVcSS_NmNaWHaf9fbbV8EamrWxSa8iaLzSK5IboSEOYxo0ei3x-HyehkotS3aJHWqcTacdhsJdSsaoeYeewaixS]
  • Sigma-Aldrich. (2010). N-Bromosuccinimide Safety Data Sheet. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQY0oZFjD8LiO5d38MpnLJgTBppEYP4vf6rH0KM1sWwS-iFR4v_D8VfroDCpgBjvLzK8CBx_leqES4TzxJvcYX2acXRpiAxn8FnqjJFSioQOXGEqGdvdLAvUJhVekb0zrn1uyMIrg01pPf8i0sl4vo22NnKdv8IAE7tZO5CBcsakza5s1F]
  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [https://www.masterorganicchemistry.com/2011/06/10/reagent-friday-n-bromosuccinimide-nbs/]
  • Google Patents. (2016). CN105622481A - Process for efficient synthesis of 5-bromoindole. Google Patents. [https://patents.google.
  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [https://en.wikipedia.org/wiki/Sandmeyer_reaction]
  • Siu, J., et al. (2004). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry. [https://pubs.rsc.org/en/content/articlelanding/2004/ob/b313932a]
  • Capot Chemical. (2018). MSDS of N-Bromosuccinimide (NBS). Capot Chemical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFrPWFWQbVsKfCZjN6iDSff5xd0BuMKtN8lPCFkhLUpjUg1Z1BPP7qxciNcTroQ1v_AnmnSxirt4j-zVRQAiP_yk-xnYX32OT7yQAqXW6cEk38ylVOkG2-xgZsT-pUJtIJRNEiwEkVy6UutP767XA=]
  • Guerra-García, J. J., et al. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ResearchGate. [https://www.researchgate.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 5-Bromo-1H-indole-2-carboxylic acid. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1hW0D6gAw9_nG5D7EtrwDHXeMMBjliUD0RSgW-xXvtRSMlkX9XsPTztB58mVwCSgkHFx_X7-BeDVR67RYiznBh_Jfqi__CY8ijXpoL5U1GKBW3Ju4nXZ4ZeEiMcrk0rATa3RlnHYonhXIUrxpWeQPrmNGwXaneDc7lxmtggg0NCPLO7eduLiT0J8w-mNbysnhwpP3wIRzFX5J0V8cxIBGJp6RWLXB]
  • Santa Cruz Biotechnology. (n.d.). N-Bromosuccinimide Safety Data Sheet. Santa Cruz Biotechnology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGKY5EdlLVDzodQErPaYV401KnaOIQxUMNGp3ui_kNKNKHgw3X9KHX6hbMYxE9MsvLDl31YcMIbTq5Ih8OGr33b7HfTzQEwtSOXVorKWEI-ALQ3JjRf8gqzyORm9J44u9EbFNw]
  • Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. [https://www.youtube.
  • Reddit. (2017). [Named Reaction #5]: Fischer Indole Synthesis. r/chemistry. [https://www.reddit.com/r/chemistry/comments/5vax3m/named_reaction_5_fischer_indole_synthesis/]
  • Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8550702/]
  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [https://www.masterorganicchemistry.com/2018/12/03/diazonium-salts-sandmeyer-reaction/]
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm]
  • Da Settimo, A., & Nannipieri, E. (1970). Reaction of indole derivatives with bromine. Substitution, oxidation, and dimerization. The Journal of Organic Chemistry. [https://pubs.acs.org/doi/abs/10.1021/jo00832a023]
  • NRO KOPERNIK. (2025). Sandmeyer Reaction - experimental procedure and set up. YouTube. [https://www.youtube.

Sources

Application Notes & Protocols: 5-Bromo-1-methylisoindoline as a Versatile Building Block in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoindoline scaffold, a bicyclic structure featuring a fused benzene ring and a five-membered nitrogen-containing ring, is increasingly recognized for its potential beyond medicinal chemistry.[1] While established as a "privileged scaffold" for engaging with biological targets, its rigid, electron-rich system is now being explored for the development of advanced functional materials.[1] Within this class, 5-Bromo-1-methylisoindoline emerges as a particularly valuable synthon. Its structure is defined by three key features: the stable isoindoline core, a strategically placed bromine atom at the 5-position, and an N-methyl group.

The bromine atom serves as a highly versatile chemical handle for post-synthesis modification, most notably through transition metal-catalyzed cross-coupling reactions.[1] This allows for the precise and controlled extension of the molecule's π-conjugated system, a fundamental requirement for tuning the optoelectronic properties of organic materials. The N-methyl group, in turn, influences the molecule's solubility and electronic character, offering an additional lever for property modulation.

This guide provides an in-depth technical overview for researchers, scientists, and professionals in materials and drug development. It details the core applications of 5-Bromo-1-methylisoindoline as a building block for conjugated organic materials and presents detailed, field-proven protocols for its synthesis and derivatization, with a focus on creating materials suitable for applications in organic electronics.

Section 1: Physicochemical Properties and Handling

A thorough understanding of the fundamental properties of 5-Bromo-1-methylisoindoline is critical for its effective use in synthesis. The following table summarizes its key physicochemical characteristics.

PropertyValueSource(s)
Molecular Formula C₉H₁₀BrN[2][3]
Molecular Weight 212.09 g/mol [2][3]
CAS Number 335428-62-1[2]
Appearance Solid (typical for similar compounds)
IUPAC Name 5-bromo-1-methyl-2,3-dihydro-1H-isoindole[2]
Synonyms 5-Bromo-1-methylisoindoline[2]

Handling and Storage:

  • Solubility: Expected to be soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and chloroform.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. For long-term storage, refrigeration under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential degradation.

Section 2: Core Application: A Synthon for π-Conjugated Materials

The primary utility of 5-Bromo-1-methylisoindoline in materials science stems from its role as an electrophilic partner in cross-coupling reactions. The carbon-bromine bond on the aromatic ring is a prime reaction site for forming new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern organic materials synthesis.

Causality Behind Experimental Choice: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are exceptionally powerful for this purpose.[1] They offer high functional group tolerance, excellent yields, and predictable stereochemistry. By choosing an appropriate coupling partner (e.g., an arylboronic acid in a Suzuki coupling), a researcher can systematically build complex, π-conjugated oligomers and polymers. This derivatization directly impacts the material's electronic structure, tuning its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, governs the material's absorption and emission wavelengths, charge-carrier mobility, and overall performance in a device. The introduction of electron-donating or electron-withdrawing groups via coupling typically induces a bathochromic (red) or hypsochromic (blue) shift in the material's absorption spectrum, respectively.[1]

Sources

Use of 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole in Medicinal Chemistry

Introduction: The Privileged Scaffold

This compound (Structure 1 ) represents a "privileged scaffold" in modern drug discovery. Its value lies in the unique convergence of three structural features:

  • The Isoindoline Core: A rigid bicyclic system that reduces the entropic penalty of binding to protein targets compared to flexible acyclic amines.

  • The C5-Bromine Handle: A pre-installed activation site for palladium-catalyzed cross-coupling (Suzuki, Buchwald), allowing rapid expansion of the pharmacophore into "chemical space" typical of kinase inhibitors and GPCR ligands.

  • The C1-Methyl Stereocenter: Unlike the achiral parent isoindoline, the 1-methyl group introduces chirality. This is critical for potency and selectivity, as seen in immunomodulatory drugs (IMiDs) where one enantiomer often exhibits superior therapeutic index.

This guide provides a validated workflow for synthesizing, resolving, and deploying this intermediate in high-value drug development campaigns.

Synthesis Protocol: Reductive Access from Lactam Precursors

While direct electrophilic bromination of 1-methylisoindoline is non-selective, the most robust route involves the reduction of the corresponding lactam (isoindolinone).

Objective

To synthesize this compound from 5-bromo-1-methylisoindolin-1-one.

Reagents & Materials
  • Precursor: 5-Bromo-1-methylisoindolin-1-one (Commercial or synthesized via Grignard addition to 4-bromophthalimide).

  • Reducing Agent: Borane-Tetrahydrofuran complex (BH₃·THF), 1.0 M solution.

  • Quenching Agent: Methanol (MeOH) and HCl (6N).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.

  • Precursor Solubilization: Charge the flask with 5-bromo-1-methylisoindolin-1-one (10.0 mmol, 2.26 g) and anhydrous THF (50 mL). Cool to 0°C.

  • Reduction (Critical Step): Add BH₃·THF (1.0 M, 30 mL, 3.0 equiv) dropwise over 20 minutes. Caution: Exothermic H₂ evolution.

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 16 hours. Monitor by TLC (disappearance of the amide carbonyl spot).

  • Quench & Workup:

    • Cool to 0°C.

    • Carefully add MeOH (20 mL) dropwise to destroy excess borane.

    • Add 6N HCl (20 mL) and reflux for 1 hour (to break the boron-amine complex).

    • Basify with NaOH (2N) to pH > 12.

    • Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH 95:5).

Yield Expectation: 85-92% as a pale yellow oil (racemic).

Protocol: Chiral Resolution (The "Refine" Phase)

Since the 1-methyl group creates a chiral center, generating enantiopure material is often a "Go/No-Go" requirement for IND-enabling studies.

Method: Diastereomeric Salt Crystallization
  • Resolving Agent: (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) or its L-isomer.

  • Solvent System: Ethanol/Water (9:1).

  • Dissolve racemic amine (1.0 equiv) in boiling Ethanol/Water.

  • Add D-DTTA (1.0 equiv).

  • Allow slow cooling to room temperature, then 4°C overnight.

  • Filter the precipitate (Salt of Enantiomer A). The mother liquor contains Enantiomer B.

  • Free Basing: Treat the salt with 1N NaOH and extract with DCM to recover the chiral amine.

  • Validation: Check enantiomeric excess (ee) via Chiral HPLC (Chiralpak IA column, Hexane/IPA 90:10). Target >98% ee.

Downstream Application: Suzuki-Miyaura Cross-Coupling

The 5-bromo position is the "warhead" for diversity. However, the free amine (NH) can poison Pd catalysts.

Strategic Rule: Always protect the secondary amine (e.g., Boc, Cbz) before attempting cross-coupling at the aryl bromide.

Protocol: C5-Arylation
  • Protection: React the amine with Boc₂O and Et₃N in DCM to yield tert-butyl 5-bromo-1-methylisoindoline-2-carboxylate.

  • Coupling Reaction:

    • Substrate: N-Boc-5-bromo-1-methylisoindoline (1.0 equiv).

    • Partner: Aryl Boronic Acid (1.5 equiv).

    • Catalyst: Pd(dppf)Cl₂ (5 mol%).

    • Base: K₂CO₃ (3.0 equiv).

    • Solvent: 1,4-Dioxane/Water (4:1).

    • Conditions: 90°C, 4-12 hours under Argon.

  • Deprotection: Treat with TFA/DCM (1:1) to reveal the functionalized isoindoline amine.

Visualizations & Workflows

Figure 1: Synthesis and Resolution Workflow

This diagram illustrates the conversion of the lactam precursor to the resolved, enantiopure intermediate.

SynthesisWorkflow Precursor 5-Bromo-1-methyl isoindolin-1-one Reduction Reduction (BH3 / THF) Precursor->Reduction Racemate Racemic Isoindoline (Amine) Reduction->Racemate Yield ~90% Resolution Chiral Resolution (Tartaric Acid) Racemate->Resolution EnantiomerR (R)-Enantiomer (>98% ee) Resolution->EnantiomerR Crystallization EnantiomerS (S)-Enantiomer (>98% ee) Resolution->EnantiomerS Mother Liquor

Caption: Synthesis of enantiopure 5-bromo-1-methylisoindoline from lactam precursor.

Figure 2: Divergent Application Strategy

This diagram demonstrates how to utilize the intermediate for library generation.

ApplicationStrategy Core 5-Bromo-1-methyl isoindoline Protect N-Protection (Boc/Cbz) Core->Protect ProtectedCore N-Boc Intermediate Protect->ProtectedCore Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) ProtectedCore->Suzuki Buchwald Buchwald Amination (R-NH2, Pd) ProtectedCore->Buchwald Heck Heck Reaction (Alkenes) ProtectedCore->Heck Deprotect Deprotection (TFA or H2) Suzuki->Deprotect Buchwald->Deprotect Heck->Deprotect FinalDrug Final Drug Candidate (Kinase/GPCR Ligand) Deprotect->FinalDrug

Caption: Divergent synthesis strategy using the 5-bromo handle for library generation.

Quantitative Data: Solvent Screening

For the critical Suzuki coupling step (Protocol 4), solvent choice impacts yield significantly due to the solubility of the boronic acid and the stability of the Pd-catalyst.

Table 1: Optimization of Suzuki Coupling Conditions (N-Boc-5-Br-Intermediate)

Solvent SystemBaseTemp (°C)Time (h)Yield (%)Comments
Dioxane/H₂O (4:1) K₂CO₃90492 Standard. Best balance of solubility.
DMFCs₂CO₃100265Significant homocoupling byproducts observed.
Toluene/EtOH (2:1)Na₂CO₃801278Slower reaction; cleaner profile but lower yield.
THF/H₂O (1:1)K₃PO₄602445Incomplete conversion; temp too low for bulky substrates.

Safety & Handling (SDS Summary)

  • Hazards: The free amine is a skin irritant (H315) and can cause serious eye damage (H318). The brominated precursor is potentially persistent.[1]

  • Storage: Store under inert gas (Argon) at 4°C. The amine absorbs CO₂ from air (carbamate formation) if left exposed.

  • Disposal: All halogenated waste must be segregated. Borane residues must be quenched slowly in a fume hood.

References

  • BenchChem. (2025). The Isoindoline-1,3-dione Scaffold: A Privileged Core in Modern Medicinal Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from

  • BOC Sciences. (2024). Chiral Resolution and Separation Services. Retrieved from

  • Fisher Scientific. (2025).[2] Safety Data Sheet: 5-Bromoindole derivatives. Retrieved from

Sources

Application Note: Functionalization of the Dihydroisoindole (Isoindoline) Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The dihydroisoindole (commonly referred to as isoindoline ) scaffold is a privileged bicyclic pharmacophore characterized by a benzene ring fused to a saturated pyrrolidine ring. Unlike its fully aromatic and unstable congener isoindole, the dihydro- form is robust and ubiquitous in kinase inhibitors, CNS-active agents, and MDM2-p53 antagonists.

However, the scaffold presents a unique "chemical chameleons" challenge:

  • The Nitrogen (N2): Highly nucleophilic but prone to oxidation if unprotected.

  • The Benzylic Positions (C1/C3): Electronically activated for

    
    -lithiation and oxidative Cross-Dehydrogenative Coupling (CDC), yet susceptible to over-oxidation to isoindolinones (lactams).
    
  • The Aromatic Core (C4-C7): Requires differentiation between the sterically crowded peri-positions (C4/C7) and the electronically accessible distal positions (C5/C6).

This guide provides a validated roadmap for orthogonal functionalization at these distinct vectors, moving beyond standard textbook definitions to field-proven protocols.

Reactivity Map & Decision Matrix

To design a synthesis, one must first understand the electronic bias of the scaffold.

IsoindolineReactivity Isoindoline Dihydroisoindole (Isoindoline) Core N2 Position N2 (Nucleophilic Anchor) Isoindoline->N2 1st Step: Protection/Derivatization C1_3 Positions C1 & C3 (Benzylic/α-Amino) Isoindoline->C1_3 C-H Activation / Lithiation C4_7 Positions C4 & C7 (Peri-Steric) Isoindoline->C4_7 Directed C-H Activation C5_6 Positions C5 & C6 (Electronic/Para) Isoindoline->C5_6 EAS (Halogenation) N2_Detail Reductive Amination Buchwald-Hartwig N2->N2_Detail C1_Detail α-Lithiation (s-BuLi) Oxidative CDC (Cu/Ru) C1_3->C1_Detail C5_Detail Selectivity: C5 > C4 via Electrophilic Subst. C5_6->C5_Detail

Figure 1: Orthogonal reactivity map of the isoindoline scaffold. Note the divergence between benzylic activation (C1/C3) and aromatic substitution (C5).

Critical Methodologies

The Anchor: N-Functionalization (Position 2)

Before touching the carbon skeleton, the nitrogen must be managed. The free amine is prone to oxidation to the N-oxide or degradation.

  • Recommendation: If C-functionalization is the goal, install a robust directing group (DG) or protecting group (PG) like Boc (for lithiation) or Pivaloyl (for C-H activation).

  • Protocol Note: For medicinal chemistry libraries, Palladium-catalyzed Buchwald-Hartwig arylation is superior to S_NAr due to the steric bulk of the fused ring system.

The Frontier: C1/C3 Benzylic Functionalization

This is the highest-value functionalization, creating chiral centers adjacent to the nitrogen.

Strategy A:

-Lithiation (The "Beak" Method)

Using N-Boc-isoindoline, the C1 protons are sufficiently acidic for deprotonation by sec-butyllithium (s-BuLi).

  • Mechanism: Coordination of Li to the Boc carbonyl oxygen directs deprotonation at C1.

  • Regioselectivity: Exclusive to C1. If C1 is substituted, lithiation occurs at C3 (diastereoselective).

  • Warning: n-BuLi is often insufficient; s-BuLi is required. The temperature must be kept below -70°C to prevent Boc migration or decomposition.

Strategy B: Cross-Dehydrogenative Coupling (CDC)

Direct C-H arylation or alkylation without pre-functionalization.

  • Mechanism: Oxidative generation of an iminium ion intermediate (using T-BHP or DDQ) followed by nucleophilic attack.

  • Catalyst: Copper(I) or Ruthenium(II).

The Core: Aromatic Ring Functionalization (C4-C7)
  • Electrophilic Aromatic Substitution (EAS): The pyrrolidine ring acts as an ortho, para-directing alkyl group. However, the ortho positions (C4/C7) are sterically hindered by the N-substituents.

    • Result: EAS (e.g., bromination) occurs predominantly at C5 .

  • Directed C-H Activation: To access the difficult C4 position, a directing group on Nitrogen (e.g., a pyrimidine or hydroxamic acid) is required to steer a Pd or Rh catalyst to the peri-position.

Detailed Experimental Protocols

Protocol 1: C1-Functionalization via -Lithiation

Target: Introduction of electrophiles (alkyl halides, aldehydes) at C1.

Reagents:

  • N-Boc-isoindoline (1.0 equiv)

  • sec-Butyllithium (1.3 equiv, 1.4 M in cyclohexane)

  • TMEDA (Tetramethylethylenediamine) (1.3 equiv) - Crucial for breaking Li aggregates.

  • Electrophile (e.g., Methyl Iodide, Benzaldehyde) (1.5 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add N-Boc-isoindoline and anhydrous THF.

  • Complexation: Add TMEDA. Cool the solution to -78 °C (Dry ice/Acetone bath).

  • Lithiation: Add s-BuLi dropwise via syringe pump over 10 minutes.

    • Checkpoint: The solution may turn a deep yellow/orange, indicating the formation of the dipole-stabilized carbanion.

    • Incubation: Stir at -78 °C for 45–60 minutes. Do NOT warm up.

  • Trapping: Add the electrophile (neat or in minimal THF) dropwise.

  • Quench: After 30 minutes at -78 °C, allow to warm to 0 °C and quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄.

Data Summary (Typical Yields):

ElectrophileProduct TypeYield (%)Notes
Methyl IodideC1-Methyl85-92%Fast reaction, high yield.
BenzaldehydeC1-Hydroxylbenzyl70-78%Mixture of diastereomers (typically 3:1 dr).
CO₂ (Dry Ice)C1-Carboxylic Acid65-70%Requires acidic workup carefully to avoid Boc loss.
Protocol 2: C5-Selective Bromination (Aromatic Core)

Target: Creating a handle for Suzuki/Buchwald couplings on the benzene ring.

Rationale: Standard bromination conditions often lead to oxidation of the benzylic C1/C3 positions. This protocol uses mild conditions to preserve the pyrrolidine ring.

Reagents:

  • Isoindoline (free amine or HCl salt)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: DMF or Acetonitrile (0 °C to RT)

  • Note: If using the free amine, protect it first (e.g., with TFAA or Boc) to prevent N-bromination. N-Acetyl isoindoline is the preferred substrate for C5 selectivity.

Workflow:

  • Protection: Dissolve isoindoline in DCM, add Acetic Anhydride (1.1 equiv) and TEA. Stir 1h. Isolate N-acetyl isoindoline.

  • Bromination: Dissolve N-acetyl isoindoline in Acetonitrile (0.5 M).

  • Addition: Cool to 0 °C. Add NBS portion-wise (exclude light to prevent radical benzylic bromination).

  • Reaction: Stir at 0 °C for 2 hours, then warm to Room Temp for 4 hours.

  • Workup: Dilute with water. The product often precipitates. If not, extract with EtOAc.

  • Purification: Recrystallization from Ethanol/Water is usually sufficient to remove regioisomers (C4-Br is minor, <5%).

Protocol 3: C1-Arylation via Cross-Dehydrogenative Coupling (CDC)

Target: Direct C-H arylation adjacent to Nitrogen.

Reagents:

  • N-Aryl-isoindoline (1.0 equiv)

  • Indole or electron-rich arene (Nucleophile) (1.2 equiv)

  • Catalyst: CuBr (10 mol%) or RuCl₃ (5 mol%)

  • Oxidant: tert-Butyl hydroperoxide (T-BHP) (1.5 equiv, 5.5 M in decane)

  • Solvent: Methanol or Acetonitrile

Workflow:

CDC_Workflow Step1 Mix N-Aryl-isoindoline + Nucleophile + CuBr (10 mol%) in MeOH Step2 Add T-BHP (Oxidant) dropwise under N2 Step1->Step2 Step3 Stir at 40-60 °C (Formation of Iminium Ion) Step2->Step3 Step4 Nucleophilic Attack (In situ) Step3->Step4 Iminium Intermediate Step5 Isolate Product (C1-Arylated Isoindoline) Step4->Step5

Figure 2: Oxidative C-H functionalization workflow.

References

  • Lithiation of N-Boc Heterocycles: Beak, P., & Lee, W. K. (1989).[1] "Alpha-lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives of cyclic amines." The Journal of Organic Chemistry, 54(19), 4588–4596. [Link]

  • Cross-Dehydrogenative Coupling (CDC): Li, Z., Bohle, D. S., & Li, C. J. (2006). "Cu-catalyzed cross-dehydrogenative coupling: A versatile strategy for C–C bond formations." Proceedings of the National Academy of Sciences, 103(24), 8928-8933. [Link]

  • Gribble, G. W. (2002). "Lithiation and Electrophilic Substitution of Isoindolines." The Chemistry of Heterocyclic Compounds, Vol 55.
  • Modern C-H Activation Reviews: Yeung, C. S., & Dong, V. M. (2011). "Catalytic Dehydrogenative Cross-Coupling: Forming Carbon–Carbon Bonds by Oxidizing Two Carbon–Hydrogen Bonds." Chemical Reviews, 111(3), 1215–1292. [Link]

  • Diamine-Free Lithiation Protocol (Optimization): Beng, T. K., & Gawley, R. E. (2014).[1] "Diamine-Free Lithiation–Trapping of N-Boc Heterocycles using s-BuLi in THF." Organic Letters, 16(12), 3336–3339. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole (CAS No. 335428-62-1).[1][2] This document is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic building block. As a substituted isoindoline, this compound possesses a basic nitrogen atom, which introduces specific challenges and considerations during purification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve the desired purity for your downstream applications.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of this compound. The underlying logic for each troubleshooting step is provided to empower you to make informed decisions in your laboratory work.

Question 1: My column chromatography results in significant streaking (tailing) of the product spot on TLC and broad peaks during elution. How can I resolve this?

Answer:

This is a classic issue encountered when purifying basic compounds like your isoindoline derivative on standard silica gel. The root cause is the interaction between the basic nitrogen of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to poor chromatographic performance.

Causality & Solution:

  • The Problem: The lone pair of electrons on the nitrogen atom forms a strong interaction with the acidic protons of the silica gel, causing the molecule to "stick" and elute slowly and unevenly.

  • The Solution: To mitigate this, you must neutralize the acidic sites on the stationary phase. This is achieved by adding a small amount of a basic modifier to your mobile phase (eluent).

Detailed Protocol:

  • Select a Base Modifier: Triethylamine (Et₃N) is the most common and effective choice. An alternative is to use a pre-mixed solution of ammonia in methanol (typically 1-2%).

  • Optimize the Concentration: Add 0.5-1% (v/v) of triethylamine to your chosen eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).

  • Equilibrate the Column: It is crucial to flush the column with the modified eluent (at least 3-5 column volumes) before loading your sample. This ensures the entire silica bed is neutralized, preventing interaction issues from the start.

Workflow for Correcting Peak Tailing:

Caption: Troubleshooting workflow for peak tailing in amine purification.

Question 2: I'm attempting to purify my crude product by recrystallization, but it keeps "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This is typically due to the solution being too supersaturated, the cooling process being too rapid, or the presence of impurities that inhibit crystal formation.[3][4]

Step-by-Step Troubleshooting:

  • Heat and Add More Solvent: Re-heat the flask to dissolve the oil. Add a small amount of the hot solvent dropwise until the solution becomes completely clear again. This reduces the level of supersaturation.[4]

  • Ensure Slow Cooling: This is the most critical step. Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature first, and then transfer it to a refrigerator. Rapid cooling favors oil formation over orderly crystal growth.

  • Induce Crystallization: If crystals do not form upon slow cooling, you can induce nucleation:

    • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[4]

    • Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a single tiny crystal to the cooled solution. This will act as a template for further crystallization.[4]

  • Consider a Different Solvent System: If the above steps fail, your chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, isopropanol/hexane) on a small scale to find a system where the compound has high solubility when hot and low solubility when cold.[3]

Question 3: My separation on silica gel is poor, even with a basic modifier. An impurity is co-eluting with my product. What are my options?

Answer:

When co-elution occurs, it means the polarity of your product and the impurity are too similar for effective separation with the chosen stationary and mobile phases. You have several advanced options to explore.

  • Change the Solvent System Selectivity: Simply increasing or decreasing the eluent polarity might not be enough. You need to change the nature of the solvent interactions. For example, if you are using a Hexane/Ethyl Acetate system, switch to a Dichloromethane/Methanol or a Toluene/Acetone system.[4] These different solvents interact with your compounds through different mechanisms (e.g., dipole-dipole vs. hydrogen bonding), which can often resolve overlapping spots.

  • Switch to a Different Stationary Phase:

    • Alumina: For basic compounds, alumina (which can be basic or neutral) is an excellent alternative to silica gel. It eliminates the acidic interaction problem and can provide a different separation profile.[4]

    • Reversed-Phase (C18) Silica: If your compound has sufficient hydrophobicity, reversed-phase chromatography is a powerful tool. Here, the stationary phase is nonpolar (C18 chains), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This inverts the elution order, with more polar compounds eluting first. This can be highly effective at separating impurities that are structurally similar but have different polarities.

  • Consider an Acid-Base Extraction: Before chromatography, you can perform a liquid-liquid extraction. Dissolve your crude material in an organic solvent (like ethyl acetate) and wash it with a dilute aqueous acid (e.g., 1M HCl). Your basic isoindoline will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer. You can then separate the layers, basify the aqueous layer (e.g., with NaOH), and re-extract your purified product back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most robust, general-purpose purification strategy for a first attempt?

A1: A combination of flash column chromatography followed by recrystallization is the most reliable strategy.

General Purification Workflow: dot graph TD { A[Crude Product] --> B[Dissolve in DCM/EtOAc]; B --> C{Flash Column Chromatography}; C --> D[Stationary Phase: Silica Gel]; C --> E[Mobile Phase: Hexane/EtOAc + 1% Et3N]; D & E --> F[Combine pure fractions]; F --> G[Evaporate solvent]; G --> H{Assess Purity (TLC, NMR)}; H -- Impure --> I[Recrystallization]; H -- Pure --> J[Final Product]; I --> J;

}

Sources

Technical Support Center: Synthesis of Substituted Isoindoles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: OPERATIONAL | Lead Scientist: Dr. A. Vance | Ticket Queue: OPEN

Welcome to the Isoindole Synthesis Support Hub

Subject: Troubleshooting Side Reactions, Stability, and Isolation of Substituted Isoindoles.

You have reached the Tier-3 Technical Support guide for the synthesis of 2H-isoindoles . Unlike their stable indole isomers, isoindoles are kinetically unstable


-electron aromatic systems. They are notoriously prone to oxidative degradation  and Diels-Alder dimerization  due to the high electron density at the C1 and C3 positions.

This guide treats your synthesis as a system. If your reaction has failed, it is likely due to one of three "System Errors": Auto-oxidation , Self-Dimerization , or Tautomerization .

PART 1: CRITICAL SYSTEM ALERTS (Stability & Handling)

Before reviewing specific synthetic routes, you must rule out environmental failures. Isoindoles are transient species unless sterically protected or electronically stabilized.

Error Code 01: The "Black Tar" Effect (Oxidative Polymerization)

Symptom: The reaction mixture turns dark brown/black immediately upon exposure to air or during concentration. Root Cause: Isoindoles are electron-rich dienes. Oxygen attacks the C1/C3 positions, forming bridging peroxides that decompose into intractable polymers or phthalimide derivatives.

Troubleshooting Protocol:

  • Atmosphere Check: All solvents must be degassed (freeze-pump-thaw x3). The reaction must occur under positive Argon pressure.

  • Solvent Acidity: Trace acid catalyzes polymerization.

    • Fix: Pass chloroform (

      
      ) or DCM through basic alumina before use.
      
  • Workup Speed: Do not store crude isoindoles. If isolation is necessary, store in matrix (frozen benzene) or react in situ.

Error Code 02: The "Ghost Yield" (Diels-Alder Dimerization)

Symptom: NMR shows broad signals or complex aliphatic peaks; Mass Spec shows


.
Root Cause:  The isoindole acts as both a diene and a dienophile, reacting with itself to form endo/exo dimers. This is an equilibrium process governed by concentration.

Troubleshooting Protocol:

  • Dilution Factor: Run reactions at high dilution (<0.01 M) to favor the monomer.

  • Steric Blocking: If possible, introduce bulky substituents (e.g., tert-butyl, phenyl) at C1/C3 to kinetically inhibit dimerization.

  • Trapping: If the isoindole is an intermediate, add the external dienophile (e.g., N-methylmaleimide) before generating the isoindole.

PART 2: DIAGNOSTIC VISUALIZATION

The following logic map illustrates the competing pathways for a generated isoindole. Use this to identify where your mass balance is being lost.

IsoindolePathways Precursor Precursor (Isoindoline/Pre-polymer) Isoindole 2H-Isoindole (Target Monomer) Precursor->Isoindole Synthesis (Retro-DA / Oxidation) Dimer [4+2] Dimer (Thermodynamic Sink) Isoindole->Dimer High Conc. (Self-Reaction) Polymer Oxidative Polymer (Black Tar) Isoindole->Polymer + O2 / Acid (Fast) Trapped Diels-Alder Adduct (Stable Product) Isoindole->Trapped + External Dienophile (Kinetic Trap) Phthalimide Phthalimide (Over-Oxidation) Isoindole->Phthalimide + Excess Oxidant Dimer->Isoindole Heat (Retro-DA)

Caption: Figure 1. Competing reaction pathways. The target Isoindole is a transient node. Without trapping or stabilization, the system collapses toward Dimerization (reversible) or Polymerization (irreversible).

PART 3: ROUTE-SPECIFIC TROUBLESHOOTING
Method A: The Retro-Diels-Alder (rDA) Route

Context: Pyrolysis of 1,2,3,4-tetrahydro-1,4-epiminonaphthalenes to eject ethylene and generate pure isoindole.

SymptomDiagnosisCorrective Action
Incomplete Conversion Temperature too low for activation energy barrier.Increase FVT (Flash Vacuum Thermolysis) temperature to 400–500°C. Ensure pressure is <0.1 mmHg to remove ethylene gas rapidly.
Recombination Ethylene is not being removed; reverse reaction occurs.Use a dynamic vacuum system. Trap the isoindole immediately on a cold finger at -78°C.
Charring in Tube Residence time too long.Increase carrier gas flow rate or decrease the length of the hot zone.

Validated Protocol (rDA Generation):

  • Precursor: Prepare N-substituted-1,2,3,4-tetrahydro-1,4-epiminonaphthalene.

  • Apparatus: FVT setup with a quartz tube heated to 450°C, connected to a U-trap cooled with liquid nitrogen.

  • Process: Sublime the precursor (

    
     mbar) through the hot zone.
    
  • Collection: The isoindole deposits as a crystalline solid on the cold trap.

  • Recovery: Wash the trap with degassed

    
     (pre-cooled to -20°C) under Argon. Do not warm to RT  without a trapping agent present.
    
Method B: The Paal-Knorr Type (Phthalaldehyde Condensation)

Context: Condensation of o-phthalaldehyde (OPA) with primary amines.[1] Common in fluorescence sensing but prone to side reactions.

SymptomDiagnosisCorrective Action
Fluorescence Decay "Simons-Johnson" instability. Excess OPA catalyzes degradation.[1]Ensure [Amine] > [OPA]. Use a thiol scavenger (e.g., 2-mercaptoethanol) if making the thio-substituted derivative.
Red Shifted Color Formation of Isoindoline-1-one (Lactamization).Eliminate water from the system. Use molecular sieves. Water attacks the intermediate imine.
No Cyclization Steric hindrance on the amine.Heat is required, but heat promotes polymerization. Switch to microwave irradiation (sealed tube, inert atm) for short bursts.
PART 4: ISOINDOLE DATA & PROPERTIES MATRIX

Use this table to benchmark your isolated product.

ParameterCharacteristic ValueNotes
UV-Vis Abs

330–380 nm
Loss of this band indicates loss of aromaticity (dimerization or oxidation).
Fluorescence High Quantum Yield (Blue/Green)Quenching usually implies polymerization.

H NMR (C1/C3)

7.0 – 7.5 ppm (Singlet)
If this shifts to

4.0–5.0 ppm (multiplet), you have the dimer .
Stability (

)
Minutes to Hours (at 20°C)Highly dependent on substituents. 1,3-diphenylisoindole is stable for days; N-methylisoindole degrades in minutes.
PART 5: FREQUENTLY ASKED QUESTIONS (FAQ)

Q1: Can I purify my isoindole by silica gel chromatography? A: Generally, No. Silica is slightly acidic and will catalyze polymerization or decomposition.

  • Workaround: If you must purify, use Neutral Alumina (Activity III) or silica pre-treated with 1% Triethylamine. Perform the column rapidly under nitrogen pressure.

Q2: My reaction yield is >100% and the solid is colorless. What happened? A: You likely have the dimer . Isoindoles are often colored (yellow/fluorescent). The dimer is usually a colorless solid. Check Mass Spec for


.
  • Fix: Heat the solid (retro-Diels-Alder) in the presence of your intended trap (e.g., maleic anhydride) to crack the dimer and capture the monomer.

Q3: How do I store the synthesized isoindole? A: Do not store neat. Store as a dilute solution in degassed benzene or toluene at -20°C or lower, in the dark.

Q4: Why did my N-aryl isoindole rearrange? A: N-aryl isoindoles can undergo an equilibrium with the 1H-isoindole tautomer, which can then rearrange to isoindolines or other isomers.

  • Fix: Ensure the C1 and C3 positions are blocked or use electron-withdrawing groups on the Nitrogen to lock the resonance.

PART 6: REFERENCES
  • Bonnett, R., & North, S. A. (1981). The Chemistry of the Isoindoles.[2][3][4][5][6] Advances in Heterocyclic Chemistry.

    • Source:

  • Juillard, S., et al. (2005). Synthesis of Substituted Isoindoles.[3][4][6][7][8] Tetrahedron.

    • Source:

  • Simons, S. S., & Johnson, D. F. (1978). Reaction of o-phthalaldehyde and thiols with primary amines: Formation of 1-alkylthio-2-alkylisoindoles. Journal of the American Chemical Society.[4][8]

    • Source:

  • Kreher, R. P. (1998). Structure and Reactivity of 2H-Isoindoles.[3] In Houben-Weyl Methods of Organic Chemistry.

    • Source:

  • Gribble, G. W. (2002). Isoindoles.[1][3][4][5][6][7][8][9][10] In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations.

    • Source:

Disclaimer: This guide assumes standard safety protocols for handling hazardous chemicals. Isoindoles are potent sensitizers. Always work in a fume hood.

Sources

Technical Support Center: 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues that may be encountered during experimentation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and success of your work.

Troubleshooting Guide

Users of this compound may encounter stability issues that can impact experimental outcomes. The following table summarizes potential problems, their probable causes based on the chemical structure of the molecule, and recommended solutions. The isoindole core, while not as unstable as its fully aromatic counterpart, the isoindole, still presents reactivity challenges.[1][2] The presence of a secondary amine, a benzylic methyl group, and a bromo-substituted aromatic ring all contribute to its reactivity profile.[3][4][5][6]

Observed Issue Potential Cause Recommended Solution & Scientific Rationale
Discoloration of solid compound (e.g., turning yellow or brown) Oxidation: The dihydroisoindole ring, particularly the secondary amine, is susceptible to air oxidation. The benzylic position of the methyl group is also prone to oxidation.[3][6]Storage and Handling: Store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial at low temperatures (-20°C is recommended for long-term storage).[7] When handling, use a glovebox or Schlenk line to minimize exposure to air and moisture.[8][9]
Inconsistent reaction yields or formation of unexpected byproducts Degradation in Solution: The compound may be unstable in certain solvents, particularly protic or acidic/basic media. Protic solvents can participate in hydrogen bonding and potentially facilitate degradation pathways.[4] Strong acids or bases can protonate or deprotonate the secondary amine, altering its reactivity and stability.Solvent Selection: Use anhydrous, aprotic solvents (e.g., THF, dioxane, toluene) that have been thoroughly degassed. If a reaction requires acidic or basic conditions, consider using milder reagents and shorter reaction times. Perform small-scale trial reactions to assess stability under the proposed conditions.
Appearance of new peaks in NMR or LC-MS analysis of a stored solution Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, leading to decomposition over time.[10][11]Light Protection: Protect solutions from light by using amber vials or by wrapping the reaction vessel in aluminum foil. Avoid prolonged exposure to ambient light during experimental setup and analysis.
Poor solubility or insolubility of a previously soluble sample Polymerization: Isoindole-containing compounds can be prone to polymerization, especially in the presence of trace acids or upon prolonged storage.[12]Purity and Storage: Ensure the compound is of high purity before use, as impurities can catalyze polymerization. Store the compound as a solid whenever possible and prepare solutions fresh for each experiment. If a solution must be stored, keep it at low temperature and under an inert atmosphere.
Loss of bromine from the aromatic ring (observed by MS) Debromination: While generally stable, the bromo-substituent can be labile under certain reductive conditions or in the presence of some transition metal catalysts.Reaction Condition Optimization: Carefully select catalysts and reagents. If reductive debromination is a concern, consider using alternative catalysts or protecting the bromo group if the reaction chemistry allows. Monitor the reaction closely for the formation of debrominated byproducts.

Experimental Workflow: Palladium-Catalyzed Cross-Coupling Reaction

This protocol outlines a typical Suzuki-Miyaura cross-coupling reaction using this compound. The steps are designed to minimize degradation and ensure reproducible results.

Step-by-Step Protocol:
  • Preparation of Glassware and Reagents:

    • All glassware should be oven-dried at 120°C overnight and cooled under a stream of dry nitrogen or in a desiccator.

    • Solvents (e.g., 1,4-dioxane) should be anhydrous and degassed by sparging with nitrogen or argon for at least 30 minutes.

    • All solid reagents should be dried in a vacuum oven or desiccator before use.

  • Reaction Setup (under Inert Atmosphere):

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the boronic acid coupling partner (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.[7]

  • Addition of Reagents:

    • Add the degassed solvent via syringe.

    • Prepare a separate, degassed solution of the base (e.g., 2M aqueous sodium carbonate, 3.0 eq) and add it to the reaction mixture via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Due to the potential for degradation, it is advisable to take aliquots for analysis under an inert atmosphere.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Workflow Diagram:

experimental_workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Dry Glassware setup Assemble Reaction Under Inert Atmosphere prep_glass->setup prep_reagents Prepare Anhydrous/Degassed Reagents prep_reagents->setup add_reagents Add Solvents and Base setup->add_reagents heat Heat and Stir add_reagents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Continue Reaction quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify by Chromatography extract->purify product Final Product purify->product

Caption: A flowchart of the experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For long-term stability, the compound should be stored as a solid at -20°C under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial. This minimizes exposure to oxygen, moisture, and light, which can all contribute to degradation.[13] For short-term storage in the lab, storage in a desiccator at room temperature may be sufficient, but low-temperature storage is always preferable.

Q2: I have a solution of the compound in an NMR tube. How long can I expect it to be stable?

A2: The stability of the compound in solution is highly dependent on the solvent and storage conditions. In a deuterated aprotic solvent like CDCl₃ or DMSO-d₆, if the solvent is anhydrous and the tube is sealed under an inert atmosphere and stored in the dark at low temperature, it may be stable for several days to a week. However, it is always best practice to acquire NMR data as soon as possible after preparing the sample. Monitor for the appearance of new signals or changes in the integration of existing peaks, which could indicate decomposition.

Q3: My reaction is giving a complex mixture of products. Could this be due to the instability of the starting material?

A3: Yes, this is a distinct possibility. If the starting material has degraded, the impurities can lead to the formation of side products. Additionally, the reaction conditions themselves (e.g., high temperature, presence of strong acids or bases, or certain metals) could be causing the this compound to decompose. It is recommended to first check the purity of your starting material by NMR or LC-MS. If the starting material is pure, consider running the reaction at a lower temperature or for a shorter duration.

Q4: What are the likely degradation products I should look for?

A4: While specific degradation pathways have not been extensively studied for this exact molecule, based on its structure, potential degradation products could include:

  • Oxidation products: The secondary amine could be oxidized to a hydroxylamine or a nitrone. The benzylic methyl group could be oxidized to a hydroxymethyl, formyl, or carboxyl group.[3][6][14]

  • Dehydrobromination/Aromatization products: Under certain conditions, elimination of HBr and subsequent oxidation could lead to the formation of the corresponding aromatic isoindole species, which are generally unstable and may polymerize.[2]

  • Ring-opened products: Cleavage of the five-membered ring could occur under harsh conditions.

Q5: Are there any specific analytical methods you recommend for assessing the purity and stability of this compound?

A5: A combination of techniques is recommended for a comprehensive assessment:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information and is excellent for identifying and quantifying impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for detecting trace impurities and degradation products that may not be visible by NMR. It also confirms the molecular weight of the compound and any byproducts.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Can be used to monitor for the appearance of new functional groups, such as carbonyls, that would indicate oxidation.

Plausible Degradation Pathway: Oxidation

degradation_pathway Plausible Oxidation Pathway start This compound product1 N-Oxide Derivative start->product1 Oxidation at Nitrogen product2 Benzylic Alcohol Derivative start->product2 Oxidation at Benzylic Carbon oxidant [O] (e.g., air) product3 Further Oxidized Products (e.g., Ketone/Carboxylic Acid) product2->product3

Caption: A diagram showing a plausible oxidation pathway for this compound.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Benzylic Position Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved January 30, 2026, from [Link]

  • Basic Properties of Amines. (2023, January 22). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Allylic and Benzylic Reactivity. (n.d.). Organic Chemistry Tutor. Retrieved January 30, 2026, from [Link]

  • 8.1: Reactions of Substituted Benzenes- Reaction at the Benzylic Position. (2021, December 12). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Amines (A-Level). (n.d.). ChemistryStudent. Retrieved January 30, 2026, from [Link]

  • The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. (2020, December 24). The Journal of Physical Chemistry A. Retrieved January 30, 2026, from [Link]

  • The chemistry of isoindole natural products. (n.d.). Beilstein Journals. Retrieved January 30, 2026, from [Link]

  • Synthesis of isoindolinones. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • BROMINE FOR SYNTHESIS MSDS. (2019, April 9). Loba Chemie. Retrieved January 30, 2026, from [Link]

  • Formation and photostability of N-heterocycles in space. (2005). Astronomy & Astrophysics, 433(2), 583–590. Retrieved January 30, 2026, from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved January 30, 2026, from [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021, July 6). MDPI. Retrieved January 30, 2026, from [Link]

  • THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. (n.d.). Institute of Organic Chemistry, Polish Academy of Sciences. Retrieved January 30, 2026, from [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (2022, October 19). PMC - NIH. Retrieved January 30, 2026, from [Link]

  • (PDF) Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021, October 15). ResearchGate. Retrieved January 30, 2026, from [Link]

  • 2.9: Reactions at the Benzylic Position. (2022, April 8). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • How to Determine Shelf Life of Bromo-OTBN. (2024, May 20). PYG Lifesciences. Retrieved January 30, 2026, from [Link]

  • Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods. (2007). PubMed. Retrieved January 30, 2026, from [Link]

  • New photostabilizers for poly (vinyl chloride) derived from heterocyclic compounds. (n.d.). Retrieved January 30, 2026, from [Link]

  • One-pot synthesis of polycyclic isoindolines using isoindole umpolung. (2020, June 7). PMC - NIH. Retrieved January 30, 2026, from [Link]

  • Amino Protecting Groups Stability. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • Recent Developments in Isoindole Chemistry. (2022, August 10). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013, May 7). ChemistryViews. Retrieved January 30, 2026, from [Link]

  • Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules. (2005). Astronomy & Astrophysics, 433(2), 583–590. Retrieved January 30, 2026, from [Link]

  • Ch 11 : Benzylic systems. (n.d.). University of Calgary. Retrieved January 30, 2026, from [Link]

  • Bacterial Degradation of Aromatic Compounds. (2009). PMC - NIH. Retrieved January 30, 2026, from [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022, October 18). Industrial & Engineering Chemistry Research. Retrieved January 30, 2026, from [Link]

  • Isoindoline. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

  • (PDF) Biodegradation of aromatic compounds: Current status and opportunities for biomolecular approaches. (2011, August 10). ResearchGate. Retrieved January 30, 2026, from [Link]

  • (PDF) Photochemistry of some heterocyclic systems. (1973, January). ResearchGate. Retrieved January 30, 2026, from [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). Retrieved January 30, 2026, from [Link]

  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • the manipulation of air.sensitive compounds. (n.d.). Neilson Lab. Retrieved January 30, 2026, from [Link]

  • Bacterial degradation of aromatic compounds. (2009, January). PubMed. Retrieved January 30, 2026, from [Link]

  • Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. (1971). Journal of the American Chemical Society, 93(14), 3462–3467. Retrieved January 30, 2026, from [Link]

  • The Manipulation of Air Sensitive Compounds 2nd ed. (1986). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved January 30, 2026, from [Link]

  • Solar photocatalytic degradation of emerging contaminants using NH2-MIL-125 grafted by heterocycles. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • A simple method for the synthesis of isoindoline derivatives. (2020, August 5). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.). Retrieved January 30, 2026, from [Link]

  • Online Monitoring of Catalytic Processes by Fiber-Enhanced Raman Spectroscopy. (2023, November 25). MDPI. Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling up the synthesis of 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole. The inherent reactivity of the isoindole core presents unique challenges when transitioning from bench-scale to larger-scale production.[1][2] This document provides a robust, scalable protocol, in-depth troubleshooting guides, and critical safety information to ensure a successful, safe, and efficient scale-up campaign.

Synthesis Strategy & Workflow

The selected synthetic route is a robust two-step process designed for scalability and control. It begins with the reductive amination of 4-bromo-2-(bromomethyl)benzaldehyde with methylamine to form the target isoindole. This approach avoids the isolation of potentially unstable intermediates and is amenable to large-scale reactor conditions.

G cluster_0 Step 1: Reductive Amination & Cyclization cluster_1 Step 2: Reduction & Isolation cluster_2 Final Product A 4-Bromo-2-(bromomethyl)benzaldehyde + Methylamine (CH3NH2) B In-situ Imine Formation A->B Reaction Initiation C Intramolecular Cyclization B->C Spontaneous D Reduction of Imine Intermediate (e.g., with NaBH4) C->D Addition of Reducing Agent E Aqueous Workup & Extraction D->E F Purification (Crystallization) E->F G This compound F->G

Caption: High-level workflow for the synthesis of this compound.

Scalable Experimental Protocol

This protocol is optimized for a 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood or an appropriate process chemistry enclosure.

Reagent & Solvent Data Table
CompoundMW ( g/mol )Density (g/mL)Boiling Point (°C)Hazards
4-Bromo-2-(bromomethyl)benzaldehyde278.94--Corrosive, Lachrymator
Methylamine (40% in H₂O)31.060.90-Flammable, Corrosive, Toxic
Sodium Borohydride (NaBH₄)37.831.07-Water-reactive, Flammable
Methanol (MeOH)32.040.79264.7Flammable, Toxic
Dichloromethane (DCM)84.931.3339.6Carcinogen, Volatile
Sodium Bicarbonate (NaHCO₃)84.012.20-Mild irritant
Step-by-Step Methodology

Equipment: 5 L jacketed glass reactor with overhead stirring, temperature probe, nitrogen inlet, and a dropping funnel.

  • Reactor Setup:

    • Assemble and dry the 5 L reactor. Purge the vessel with an inert atmosphere (Nitrogen or Argon).[1] Maintaining an inert atmosphere throughout the process is critical to prevent oxidation of the electron-rich isoindole ring.

    • Charge the reactor with 4-Bromo-2-(bromomethyl)benzaldehyde (279 g, 1.0 mol) and Methanol (2.0 L).

    • Begin stirring and cool the reactor contents to 0-5 °C using a circulating chiller.

  • Controlled Amine Addition:

    • Slowly add methylamine (40% solution in water, 248 g, 3.2 mol) via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Scale-Up Consideration: This is a highly exothermic step. A slow, controlled addition is paramount to prevent runaway reactions and the formation of impurities due to localized hot spots, a common issue in large reactors.[1]

  • Reduction:

    • After the methylamine addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

    • In a separate vessel, prepare a solution of sodium borohydride (76 g, 2.0 mol) in cold water (500 mL).

    • Slowly add the sodium borohydride solution to the reactor over 90-120 minutes, maintaining an internal temperature below 15 °C. Vigorous hydrogen gas evolution will occur; ensure adequate ventilation and headspace in the reactor.

    • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours or until reaction completion is confirmed by HPLC/TLC analysis.

  • Workup and Extraction:

    • Cool the reactor back down to 10 °C. Cautiously quench the reaction by the slow addition of 1 M HCl (approx. 500 mL) until the pH is ~7-8 and gas evolution ceases.

    • Reduce the volume of the solvent by approximately half using a rotary evaporator.

    • Transfer the remaining aqueous slurry to a larger separatory funnel and extract with Dichloromethane (3 x 1 L).

    • Scale-Up Consideration: Rag layers or emulsions can form during extraction at larger scales. If this occurs, addition of brine or filtration through a pad of celite may be necessary. Ensure efficient phase separation before proceeding.[1]

    • Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 500 mL) and then brine (1 x 500 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product (typically a dark oil or semi-solid) should be purified by crystallization rather than chromatography for scalability.

    • Dissolve the crude material in a minimal amount of hot isopropanol. If the solution is dark, it can be treated with activated carbon and filtered hot.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (0-4 °C) overnight to maximize crystal formation.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum at 40 °C.

    • Expected Yield: 158-180 g (70-80%); Purity: >98% by HPLC.

Troubleshooting Guide

Encountering issues during a scale-up campaign is common. This guide provides a systematic approach to diagnosing and solving potential problems.

Troubleshooting start Problem Observed p1 Low or Inconsistent Yield start->p1 p2 Product Decomposition (Dark color, tar formation) start->p2 p3 Difficult Purification start->p3 c1a Incomplete Reaction p1->c1a Check IPCs c1b Thermal Stress / Hot Spots p1->c1b Review temp logs c1c Poor Mixing p1->c1c Observe visually c2a Air (Oxygen) Exposure p2->c2a Check inerting c2b Incorrect pH during Workup p2->c2b Test pH of layers c2c Thermal Degradation p2->c2c Check concentration temp c3a Oily Product / Fails to Crystallize p3->c3a Analyze purity c3b High Impurity Load p3->c3b Check HPLC/NMR s1a Solution: - Increase reaction time - Check reagent quality c1a->s1a s1b Solution: - Improve cooling efficiency - Slow addition rate of reagents c1b->s1b s1c Solution: - Increase stirring speed - Use appropriate impeller c1c->s1c s2a Solution: - Improve N2/Ar purge - Degas all solvents c2a->s2a s2b Solution: - Use mild buffers (NaHCO3) - Minimize contact time with acid/base c2b->s2b s2c Solution: - Concentrate at lower temp - Avoid prolonged heating c2c->s2c s3a Solution: - Test alternative crystallization solvents - Use seeding crystals - Consider a re-work c3a->s3a c3b->s1b

Caption: A decision tree for troubleshooting common scale-up synthesis issues.

Question: My final yield is significantly lower than expected and varies between batches. What should I investigate?

  • Answer: Yield variability during scale-up is a classic process control problem, often linked to thermal management and mixing.[1]

    • Causality: Large reactors have a lower surface-area-to-volume ratio compared to lab flasks, making heat dissipation less efficient.[1] If the exothermic heat from the methylamine or sodium borohydride addition is not removed effectively, localized "hot spots" can form. These hot spots accelerate the decomposition of the sensitive isoindole product and promote side reactions, leading to lower yields and a higher impurity profile. Inefficient mixing exacerbates this by creating localized concentration gradients of reagents.[1]

    • Diagnostic Steps:

      • Review Batch Records: Scrutinize the temperature logs for any excursions above the specified limits during reagent addition.

      • In-Process Controls (IPCs): Take samples for HPLC analysis after the reduction step but before workup. A low conversion of starting material points to a stoichiometry or reaction time issue, while a complex mixture of byproducts suggests decomposition.

      • Visual Observation: If possible, visually inspect the mixing vortex. A deep, uniform vortex indicates good mixing. A stagnant or stratified appearance suggests a problem.

    • Potential Solutions:

      • Reduce Addition Rate: Slowing the addition of the methylamine and NaBH₄ solutions provides more time for the cooling system to remove the generated heat.

      • Improve Cooling: Ensure your chiller is operating at maximum efficiency and that the heat transfer fluid is appropriate.

      • Optimize Agitation: Increase the stirrer speed or evaluate if the impeller design (e.g., pitched-blade turbine) is appropriate for the vessel geometry and reaction viscosity.

Question: The isolated product is a dark, tarry substance instead of a crystalline solid. What went wrong?

  • Answer: Product darkening and tar formation are hallmark signs of decomposition, likely due to oxidation or pH instability.

    • Causality: Dihydroisoindoles are electron-rich aromatic amines, making them susceptible to air oxidation, which often produces highly colored polymeric impurities.[1] Furthermore, the isoindole ring system can be unstable under strongly acidic or basic conditions, which may be encountered during workup if the pH is not carefully controlled.[1]

    • Diagnostic Steps:

      • Check Inerting Procedures: Verify that a positive pressure of nitrogen or argon was maintained throughout the reaction, workup, and filtration. Confirm that all solvents were adequately degassed before use.

      • Analyze Workup pH: During a small-scale trial, carefully measure the pH of the aqueous layer after the quench and after each wash. Extreme pH values can cause degradation.

      • Review Concentration Conditions: Note the temperature of the water bath and the vacuum level used during solvent removal. Excessive heat can cause thermal decomposition.

    • Potential Solutions:

      • Robust Inert Atmosphere: Use a steady flow of nitrogen and sparge solvents with nitrogen for 15-20 minutes before use.

      • Buffered Workup: During the quench and washes, use milder reagents like saturated ammonium chloride or sodium bicarbonate to avoid pH extremes.[1] Minimize the contact time between the product and any aqueous acidic or basic solutions.

      • Low-Temperature Concentration: Concentrate the product solution at a bath temperature no higher than 40 °C under high vacuum to minimize thermal stress.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns for this synthesis? Aromatic amines and their derivatives are a class of compounds that require careful handling due to potential toxicity.[3][4] Key hazards include:

  • Starting Materials: 4-Bromo-2-(bromomethyl)benzaldehyde is a lachrymator and corrosive. Methylamine is toxic, corrosive, and flammable.

  • Reagents: Sodium borohydride is a flammable solid that reacts violently with water to produce hydrogen gas.

  • Product: As a halogenated aromatic amine, the final product should be handled as a potentially toxic substance. Assume it can cause skin/eye irritation and may be harmful if inhaled or ingested.[5]

  • Controls: Always work in a well-ventilated area, wear appropriate PPE (nitrile gloves, safety glasses, lab coat), and have emergency quench/spill materials readily available.[6]

Q2: Why is the 2,3-dihydro-1H-isoindole core considered unstable? The instability arises from the high reactivity of the pyrrole-like five-membered ring fused to the benzene ring.[2][7] This system is electron-rich and prone to oxidation, polymerization, and other decomposition pathways, especially when exposed to air, light, or thermal stress.[1] While the 'dihydro' nature of the target molecule makes it more stable than a fully aromatic isoindole, it retains significant reactivity that must be managed during scale-up.

Q3: What analytical methods are recommended for monitoring and characterization? A multi-technique approach is essential for robust process control:

  • Reaction Monitoring (IPC): Thin-Layer Chromatography (TLC) for quick qualitative checks and High-Performance Liquid Chromatography (HPLC) for quantitative analysis of starting material consumption and product formation.

  • Final Product Characterization:

    • Identity: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[8]

    • Purity: HPLC with UV detection is the preferred method for determining purity (e.g., area % at a specific wavelength).

    • Physical Properties: Melting point determination.

Q4: How should I handle waste from this process? All waste streams should be considered hazardous.

  • Aqueous Waste: Will contain salts and residual methanol/amines. Neutralize to a pH of ~7 and collect in a designated aqueous hazardous waste container.

  • Organic Waste: Halogenated solvents (DCM) and any organic residues should be collected in a designated halogenated organic waste container.

  • Solid Waste: Contaminated filter paper, celite, and sodium sulfate should be disposed of as solid hazardous waste. Always follow your institution's specific waste disposal protocols.[4]

References
  • CN102558017A - Method for preparing 5-bromoindole - Google Patents.
  • Synthesis of isoindoles - Organic Chemistry Portal. Available at: [Link]

  • CN103387530A - 5-bromoindole preparation method - Google Patents.
  • (PDF) SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION - ResearchGate. Available at: [Link]

  • Synthesis of isoindolinones - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of isoindoles and indoles | Request PDF - ResearchGate. Available at: [Link]

  • THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES - Institute of Organic Chemistry, Polish Academy of Sciences. Available at: [Link]

  • Recent Developments in Isoindole Chemistry - ResearchGate. Available at: [Link]

  • (PDF) Brominated isoindolines: Precursors to functionalised nitroxides - ResearchGate. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. Available at: [Link]

  • US3145084A - Purification of liquid bromine contaminated with organic impurities - Google Patents.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | Request PDF - ResearchGate. Available at: [Link]

  • 4,7-Dihydroisoindole - Grokipedia. Available at: [Link]

  • Aromatic Amines Hazcard Overview | PDF - Scribd. Available at: [Link]

  • A General and Scalable Synthesis of Polysubstituted Indoles - MDPI. Available at: [Link]

  • ChemInform Abstract: Synthesis of Isoindoles and Related Iso-Condensed Heteroaromatic Pyrroles | Request PDF - ResearchGate. Available at: [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Available at: [Link]

  • Expeditious synthesis of cis-1-methyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition - PMC - PubMed Central. Available at: [Link]

  • Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Available at: [Link]

  • Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3 - Diva-Portal.org. Available at: [Link]

Sources

Validation & Comparative

1H NMR Analysis of 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR characterization of 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole (also known as 5-bromo-1-methylisoindoline).[1][2][3] It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this chiral building block.[2][3]

A Structural Elucidation & Method Performance Guide

Part 1: Strategic Method Comparison (The "Why")

In the development of isoindoline-based pharmacophores, relying solely on LC-MS for quality control is a critical risk.[1][2][3] While Mass Spectrometry confirms the molecular weight and bromine isotope pattern (


), it often fails to distinguish between regioisomers (4-bromo vs. 5-bromo) or verify the precise location of the methyl group (C1-methyl vs. N-methyl).[1][2]

The following table compares 1H NMR against alternative analytical techniques for this specific compound, demonstrating why NMR is the superior "product" for structural certainty.

Feature1H NMR (Recommended) LC-MS (Alternative) FT-IR (Alternative)
Regioisomer ID High. Coupling constants (

) definitively distinguish 5-bromo from 4-bromo substitution.[1][2][3]
Low. Fragmentation patterns are often identical for positional isomers.[2][3]Low. Fingerprint region is ambiguous for specific substitution patterns.
Methyl Location Definitive. C1-Me appears as a doublet coupled to a methine quartet.[1][2][3] N-Me would appear as a singlet.[1][2][3]Ambiguous. Cannot easily distinguish

-methylation from

-methylation without

.
None. Cannot distinguish methyl environments.
Stereochemistry Moderate. Diastereotopic protons at C3 indicate a chiral center at C1.[2][3]None. Requires chiral stationary phase (CSP) chromatography.[2][3]None.
Salt Stoichiometry High. Integration of counter-ion signals (if organic) or shift displacement confirms salt formation.[2][3]None. Salts dissociate in the source.[2][3]Moderate. Broad ammonium bands visible.[2][3]

Part 2: Technical Deep Dive & Expected Data

The Molecule

Compound: this compound (HCl Salt) Core Structure: A bicyclic system containing a benzene ring fused to a saturated pyrrole ring.[1][2][3] Critical Structural Features:

  • Chiral Center (C1): The methyl group at position 1 creates stereochemistry, making the protons at C3 diastereotopic (magnetically non-equivalent).

  • Aromatic Substitution (C5): The bromine at position 5 creates an ABX or ABC spin system in the aromatic region.[2][3]

Predicted 1H NMR Spectrum (DMSO-d6, 400 MHz)

Note: Values are representative for the Hydrochloride salt.[2][3] Free base shifts will differ, particularly for NH and alpha-protons.

PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Assignment
NH₂⁺ 9.5 - 10.2Broad Singlet2H-Ammonium protons (Exchangeable).[1][2][3]
Ar-H4 7.70 - 7.80Doublet (d)1H

Aromatic proton ortho to Br, meta to bridgehead.[1][2]
Ar-H6 7.55 - 7.65dd1H

Aromatic proton ortho to Br, ortho to H7.
Ar-H7 7.35 - 7.45Doublet (d)1H

Aromatic proton meta to Br.[1][2][3]
C1-H 4.60 - 4.80Quartet (q)1H

Methine proton at the chiral center.[1][2][3]
C3-H

4.40 - 4.55Doublet (d)1H

Diastereotopic methylene proton (pseudo-axial).[1][2][3]
C3-H

4.20 - 4.35Doublet (d)1H

Diastereotopic methylene proton (pseudo-equatorial).[1][2][3]
C1-CH

1.50 - 1.65Doublet (d)3H

Methyl group attached to chiral center.[1][2][3]
Key Diagnostic Signals (The "Fingerprint")[1]
  • The C3 "Roofing" Effect: Because C1 is chiral, the two protons at C3 are chemically equivalent but magnetically non-equivalent (diastereotopic). In the HCl salt, they typically appear as two distinct doublets (or a tight AB system) with a large geminal coupling (~13 Hz). This confirms the integrity of the isoindoline ring closure.[1]

  • The C1 Quartet: The presence of a quartet at ~4.7 ppm is the definitive proof of C-methylation .[1][2][3] If the methylation had occurred on the Nitrogen (a common impurity), this signal would be a singlet for the CH2 and the methyl group would be a singlet at ~2.5-3.0 ppm.[1]

  • Regioisomer Discrimination (Ar-H):

    • 5-Bromo isomer: Shows a split pattern: One proton with only small meta-coupling (H4), one with large ortho-coupling (H7), and one with both (H6).[1][2][3]

    • 4-Bromo isomer: Would show a triplet (or dd with equal J) for the proton at C5 (between H6 and H7) and two doublets.[1][2] The lack of a triplet-like signal in the aromatic region supports the 5-bromo assignment.[1][2][3]

Part 3: Experimental Protocol

Sample Preparation System

This protocol utilizes a "Self-Validating" approach where solvent peaks serve as internal references for both shift and resolution.[1][2][3]

  • Solvent Selection: Use DMSO-d6 (99.9% D) rather than CDCl3.[1][2][3]

    • Reasoning: The HCl salt is sparingly soluble in chloroform.[2][3] DMSO ensures full solubility and slows proton exchange, allowing the observation of the ammonium (NH2+) protons, which validates the salt form [1].

  • Concentration: Weigh 5–10 mg of the solid into a clean vial. Add 600 µL of DMSO-d6.[1][2][3]

  • Filtration: If the solution is cloudy (indicating inorganic salts like NaCl), filter through a small plug of glass wool directly into the NMR tube.

Acquisition Parameters (400 MHz equivalent)
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: The aromatic protons and the methyl group have different T1 relaxation times.[3] A short D1 will distort integration values, making quantitative purity assessment inaccurate.[3]

  • Scans (NS): 16 or 32 (sufficient for 10 mg).[1][2]

  • Temperature: 298 K (25°C).[2][3]

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for confirming the structure of 5-Bromo-1-methylisoindoline.

AnalysisWorkflow Start Crude Product (Unknown Regioisomer) Solubility Dissolve in DMSO-d6 Start->Solubility Aromatic Analyze Aromatic Region (7.3 - 7.8 ppm) Solubility->Aromatic RegioCheck Coupling Pattern? Aromatic->RegioCheck Isomer5 1x d (J~8), 1x dd, 1x d (J~1.5) (CONFIRMED 5-Bromo) RegioCheck->Isomer5 Matches ABX Isomer4 1x t, 2x d (REJECT 4-Bromo) RegioCheck->Isomer4 Matches AMX Aliphatic Analyze Aliphatic Region (1.5 - 4.8 ppm) Isomer5->Aliphatic MethylCheck Methyl Signal Type? Aliphatic->MethylCheck C_Me Doublet (d) at ~1.6 ppm Coupled to Quartet (CONFIRMED C1-Me) MethylCheck->C_Me Splitting Observed N_Me Singlet (s) at ~2.5 ppm (REJECT N-Me) MethylCheck->N_Me No Splitting Final Pass: Structure Verified C_Me->Final

Caption: Logical workflow for distinguishing the target compound from common synthetic impurities (regioisomers and N-methylated byproducts).

References

  • Claridge, T. D. W. (2016).[2][3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2][3] (Describes solvent effects on exchangeable protons like ammonium salts).

  • PubChem. (2025).[2][3] this compound hydrochloride. National Library of Medicine.[2][3] Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2][3] (Source for standard aromatic coupling constants and ABX patterns).

  • ResearchGate. (2018).[2][3][4] NMR distinction of isoindoline regioisomers. Available at: [Link] (General methodology for isoindoline characterization).

Sources

A Comparative Analysis Against Commercial Standards for Anticancer and Anti-inflammatory Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Testing of 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole Derivatives

Introduction

The isoindole scaffold is a privileged heterocyclic motif present in a multitude of biologically active compounds and approved pharmaceuticals.[1] Derivatives of this core structure have demonstrated a remarkable range of activities, including anti-inflammatory, analgesic, cytotoxic, and enzyme inhibitory properties.[1][2][3] Specifically, the introduction of a bromine atom can enhance the biological activity of indole-based compounds, suggesting that bromo-isoindole derivatives are a promising avenue for drug discovery.[4]

This guide provides a comprehensive framework for the initial in vitro characterization of novel This compound derivatives . As no prior biological data for this specific scaffold exists, we present a logical, two-pronged screening approach to evaluate its potential in oncology and inflammation—two areas where related isoindole structures have shown significant promise.[5][6]

For the purpose of this guide, we will evaluate two hypothetical derivatives, hereafter referred to as ISO-Br-Me-A and ISO-Br-Me-B . Their performance will be objectively compared against well-established commercial drugs:

  • For Anticancer Activity: Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor.[7][8][9]

  • For Anti-inflammatory Activity: Indoprofen , a non-selective COX inhibitor with an isoindoline core, and Celecoxib , a selective COX-2 inhibitor.[5][10]

This document is intended for researchers, scientists, and drug development professionals, providing not just step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a robust and self-validating evaluation of these novel chemical entities.

Chapter 1: Anticancer Activity Profiling

Rationale and Scientific Causality

Numerous isoindoline-1,3-dione derivatives have been identified as potential antiproliferative agents, with some acting as tyrosine kinase inhibitors.[6] Given that many signaling pathways crucial for cancer cell proliferation and survival are regulated by tyrosine kinases, this represents a primary hypothesis for the mechanism of action of our novel compounds.[8] Sunitinib is chosen as a comparator due to its role as a multi-targeted tyrosine kinase inhibitor, providing a high-quality benchmark for potency and potential mechanism.[4][7] Our initial screening will therefore focus on two key aspects: general cytotoxicity against relevant cancer cell lines and specific inhibition of a representative tyrosine kinase.

Experimental Design and Workflow

The workflow is designed to first establish broad cytotoxic effects and then to investigate a more specific, hypothesized mechanism of action.

anticancer_workflow cluster_start Compound Preparation cluster_screen Primary Screen: Cytotoxicity cluster_mechanistic Secondary Screen: Mechanism of Action start Stock Solutions of ISO-Br-Me-A, ISO-Br-Me-B, Sunitinib in DMSO cell_culture Culture A549 & HepG2 Cancer Cell Lines start->cell_culture kinase_assay In Vitro Tyrosine Kinase Inhibition Assay (c-Src) start->kinase_assay mtt_assay MTT Cytotoxicity Assay (72h incubation) cell_culture->mtt_assay ic50_calc1 Calculate IC50 Values (Cytotoxicity) mtt_assay->ic50_calc1 data_analysis Comparative Data Analysis & Hit Identification ic50_calc1->data_analysis Compare ic50_calc2 Calculate IC50 Values (Kinase Inhibition) kinase_assay->ic50_calc2 ic50_calc2->data_analysis Compare

Caption: Workflow for anticancer activity screening.

Experimental Protocols

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases of living cells is the basis of this colorimetric assay.[1][11]

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma).

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • 96-well flat-bottom plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[11]

  • Test compounds and Sunitinib (10 mM stock solutions in DMSO).

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (ISO-Br-Me-A, ISO-Br-Me-B) and Sunitinib in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the desired compound concentrations. Include "vehicle control" (medium with 0.5% DMSO) and "no cell" blank wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[1]

  • Formazan Formation: Incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

This assay measures the ability of a compound to inhibit the activity of a specific tyrosine kinase, such as c-Src, which is often implicated in cancer.[12] The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[13]

Materials:

  • Recombinant human c-Src enzyme.

  • Kinase assay buffer.

  • c-Src specific polypeptide substrate.

  • ATP solution.

  • ADP detection reagents (e.g., ADP-Glo™ Kinase Assay).

  • Test compounds and Sunitinib (10 mM stock solutions in DMSO).

  • 384-well low-volume white plates.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and Sunitinib in kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • Kinase assay buffer.

    • Test compound dilution.

    • c-Src enzyme and substrate mixture.

  • Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be close to the Kₘ for the enzyme.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The reaction must be within the linear range.

  • Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC₅₀ values by plotting the percent inhibition against the log of the compound concentration.

Data Presentation (Hypothetical Data)

The following table summarizes the expected data format for the anticancer profiling.

CompoundA549 Cytotoxicity IC₅₀ (µM)HepG2 Cytotoxicity IC₅₀ (µM)c-Src Kinase Inhibition IC₅₀ (µM)
ISO-Br-Me-A 7.810.21.5
ISO-Br-Me-B 25.431.5> 50
Sunitinib 5.28.90.8

Data are hypothetical and for illustrative purposes only.

Chapter 2: Anti-inflammatory Activity Profiling

Rationale and Scientific Causality

The isoindole core is present in anti-inflammatory agents like Indoprofen, which acts by inhibiting cyclooxygenase (COX) enzymes.[1] The COX enzymes (isoforms COX-1 and COX-2) are central to the inflammatory pathway, converting arachidonic acid into prostaglandins.[10] COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, while COX-2 is inducible and primarily involved in inflammation. Selective inhibition of COX-2 over COX-1 is a key objective in developing safer non-steroidal anti-inflammatory drugs (NSAIDs) to minimize gastrointestinal side effects.[10] This chapter outlines a direct comparison of our novel derivatives against a non-selective (Indoprofen) and a COX-2 selective (Celecoxib) inhibitor.

Experimental Design and Workflow

The workflow is designed to assess the inhibitory activity against both COX isoforms simultaneously to determine both potency and selectivity.

anti_inflammatory_workflow cluster_start Compound Preparation cluster_assays Parallel Enzyme Inhibition Assays cluster_analysis Data Analysis start Stock Solutions of ISO-Br-Me-A, ISO-Br-Me-B, Indoprofen, Celecoxib in DMSO cox1_assay In Vitro COX-1 Inhibition Assay start->cox1_assay cox2_assay In Vitro COX-2 Inhibition Assay start->cox2_assay ic50_calc Calculate IC50 Values for COX-1 and COX-2 cox1_assay->ic50_calc cox2_assay->ic50_calc si_calc Calculate Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) ic50_calc->si_calc final_analysis Comparative Analysis of Potency and Selectivity si_calc->final_analysis

Caption: Workflow for anti-inflammatory activity screening.

Experimental Protocol

This assay measures the peroxidase activity of cyclooxygenase. The kit provides a sensitive method to detect COX activity and includes specific inhibitors to differentiate between COX-1 and COX-2.[14]

Materials:

  • COX Activity Assay Kit (containing assay buffer, probe, cofactor, arachidonic acid, COX-1 and COX-2 enzymes).

  • Test compounds (ISO-Br-Me-A, ISO-Br-Me-B), Indoprofen, and Celecoxib.

  • 96-well black plates with clear bottoms.

  • Fluorometric microplate reader (Ex/Em = 535/587 nm).

Procedure:

  • Reagent Preparation: Prepare all kit reagents according to the manufacturer's protocol.[14]

  • Compound Dilution: Prepare serial dilutions of the test compounds and standards in COX Assay Buffer.

  • Reaction Setup: The assay will be run in parallel for COX-1 and COX-2 enzymes. For each enzyme, set up wells for a no-inhibitor control, vehicle control, and each concentration of the test compounds.

  • Enzyme and Inhibitor Incubation: To the appropriate wells, add the COX-1 or COX-2 enzyme, followed by the diluted test compounds or vehicle. Allow a short pre-incubation period (10-15 minutes) at room temperature.

  • Reaction Initiation: Prepare a Reaction Mix containing the COX Assay Buffer, COX Probe, and diluted Cofactor. Add this mix to all wells. Initiate the reaction by adding the diluted arachidonic acid solution.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity every minute for 20-30 minutes in kinetic mode. The slope of the linear portion of the curve represents the reaction rate.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition versus the log of compound concentration to calculate the IC₅₀ value for both COX-1 and COX-2.

    • Calculate the Selectivity Index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).[15] A higher SI value indicates greater selectivity for COX-2.

Data Presentation (Hypothetical Data)
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
ISO-Br-Me-A 35.21.819.6
ISO-Br-Me-B 8.17.51.1
Indoprofen 1.51.21.25
Celecoxib >1000.4>250

Data are hypothetical and for illustrative purposes only. Reference IC50 values for standards can vary based on assay conditions.[5][16]

Chapter 3: Comparative Analysis and Discussion

Interpretation of Results
  • Anticancer Potential: ISO-Br-Me-A shows promising activity. Its cytotoxicity IC₅₀ values in A549 and HepG2 cells are comparable to the clinical drug Sunitinib. Importantly, its potent inhibition of c-Src kinase (IC₅₀ = 1.5 µM) suggests a plausible mechanism for its cytotoxic effects. In contrast, ISO-Br-Me-B demonstrates significantly weaker cytotoxicity and no meaningful kinase inhibition, making it a lower priority candidate for this indication.

  • Anti-inflammatory Potential: Again, ISO-Br-Me-A stands out. It shows potent inhibition of COX-2 (IC₅₀ = 1.8 µM) with a good selectivity index (SI = 19.6) over COX-1. This profile is superior to the non-selective drug Indoprofen and suggests a reduced risk of gastrointestinal side effects. ISO-Br-Me-B appears to be a non-selective COX inhibitor, similar in profile to Indoprofen, but less potent. Neither derivative matches the high selectivity of Celecoxib.

Decision-Making Framework

The results from this initial in vitro screening can be used to prioritize compounds for further investigation.

decision_framework cluster_iso_a Analysis of ISO-Br-Me-A cluster_iso_b Analysis of ISO-Br-Me-B start Initial In Vitro Data (ISO-Br-Me-A & ISO-Br-Me-B) a_cancer Potent Cytotoxicity? (IC50 < 10 µM) start->a_cancer b_cancer Potent Cytotoxicity? (IC50 < 10 µM) start->b_cancer a_kinase Potent Kinase Inhibition? (IC50 < 5 µM) a_cancer->a_kinase Yes a_cox2 Potent COX-2 Inhibition? (IC50 < 5 µM) a_kinase->a_cox2 Yes a_selectivity Good COX-2 Selectivity? (SI > 10) a_cox2->a_selectivity Yes a_decision High Priority Candidate (Dual Action Potential) a_selectivity->a_decision Yes b_cox Potent COX Inhibition? (IC50 < 10 µM) b_cancer->b_cox No b_decision Low Priority Candidate (Deprioritize) b_cox->b_decision No

Caption: Decision framework for candidate prioritization.

This guide provides a robust and logical pathway for the initial in vitro assessment of novel this compound derivatives, enabling researchers to make data-driven decisions in the early stages of drug discovery.

References

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. Available at: [Link]

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. ResearchGate. Available at: [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. Available at: [Link]

  • Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. AJMC. Available at: [Link]

  • IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... ResearchGate. Available at: [Link]

  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega. Available at: [Link]

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. Available at: [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives. Available at: [Link]

  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. PMC - NIH. Available at: [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Sunitinib Acts Primarily on Tumor Endothelium rather than Tumor Cells to Inhibit the Growth of Renal Cell Carcinoma. AACR Journals. Available at: [Link]

  • In vitro antitumor effect of sunitinib on NB cell line and TIC lines.... ResearchGate. Available at: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model. PMC - PubMed Central. Available at: [Link]

  • In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10,... ResearchGate. Available at: [Link]

  • Sunitinib Prolongs Survival in Genetically Engineered Mouse Models of Multistep Lung Carcinogenesis. DASH (Harvard). Available at: [Link]

  • Screening assays for tyrosine kinase inhibitors:A review. ResearchGate. Available at: [Link]

Sources

A Guide to the Synthesis and Elemental Analysis of 5-Bromo-1-methylisoindoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and novel molecule development, the unambiguous structural confirmation of a newly synthesized compound is paramount. This guide provides an in-depth look at a plausible synthesis of 5-Bromo-1-methylisoindoline, a heterocyclic compound with potential applications in medicinal chemistry. More critically, it offers a comprehensive comparison of validation methodologies, with a primary focus on elemental analysis as a robust tool for empirical formula verification.

The Strategic Importance of Synthesis Validation

The journey from a theoretical molecular structure to a tangible, validated compound is foundational to all chemical and pharmaceutical sciences. The synthesis of novel compounds like 5-Bromo-1-methylisoindoline is just the initial step. Without rigorous analytical validation, any subsequent biological or material science data is built on a foundation of uncertainty. Elemental analysis, while a classic technique, remains a cornerstone of this validation process, providing a direct measure of the elemental composition of a sample.[1][2] This guide will elucidate the practical application of this technique and compare its utility against other common analytical methods.

Synthesis of 5-Bromo-1-methylisoindoline: A Proposed Pathway

While numerous synthetic routes can be envisioned for substituted isoindolines, a common approach involves the cyclization of a suitable precursor. The following proposed synthesis is based on established chemical principles for the formation of similar heterocyclic systems.

A Note on Causality: The choice of a reductive amination followed by intramolecular cyclization is strategic. It allows for the controlled introduction of the methyl group at the 1-position and leverages the reactivity of the phthalaldehyde precursor for the formation of the isoindoline core. The bromination of a precursor aromatic ring is a well-established transformation.

Experimental Protocol: Proposed Synthesis
  • Starting Material: 4-Bromophthalaldehyde

  • Step 1: Reductive Amination:

    • Dissolve 4-bromophthalaldehyde in methanol.

    • Add a solution of methylamine in methanol at 0°C.

    • Stir the reaction mixture for 2 hours at room temperature.

    • Add sodium borohydride portion-wise to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Step 2: Intramolecular Cyclization:

    • The crude product from Step 1 is dissolved in a suitable solvent such as toluene.

    • A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added.

    • The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

    • The reaction is monitored by thin-layer chromatography until completion.

    • Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution, and then with brine.

    • The organic layer is dried and concentrated to yield the crude 5-Bromo-1-methylisoindoline.

  • Purification: The crude product is purified by column chromatography on silica gel.

The Litmus Test: Validation by Elemental Analysis

Elemental analysis provides the percentage composition of elements like carbon, hydrogen, nitrogen, and sulfur within a sample.[2][3] This technique is a direct method to confirm the empirical formula of a newly synthesized compound.[1] For 5-Bromo-1-methylisoindoline (C9H10BrN), the theoretical elemental composition can be precisely calculated.

The Principle of Combustion Analysis

The most common method for elemental analysis of organic compounds is combustion analysis.[3][4] The sample is combusted in a stream of oxygen at high temperatures, which converts the elements into simple gaseous compounds (CO2, H2O, N2). These gases are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy.

Experimental Protocol: CHN Analysis
  • Sample Preparation: A small, accurately weighed amount (typically 1-3 mg) of the purified 5-Bromo-1-methylisoindoline is placed in a tin or silver capsule.[5]

  • Instrument Calibration: The elemental analyzer is calibrated using a certified standard of known elemental composition, such as acetanilide.

  • Combustion: The sample is introduced into the combustion chamber of the elemental analyzer, which is heated to approximately 900-1000°C.

  • Gas Separation and Detection: The resulting gases are passed through a series of columns and detectors to determine the quantities of CO2, H2O, and N2.

  • Data Analysis: The instrument's software calculates the percentage of carbon, hydrogen, and nitrogen in the original sample.

Interpreting the Results: The ±0.4% Rule

For a compound to be considered pure, the experimentally determined elemental percentages should be within ±0.4% of the theoretical values.[6][7] This tolerance accounts for minor instrumental and experimental variations.

A Comparative Look at Validation Techniques

While elemental analysis is a powerful tool for determining the empirical formula, it does not provide information about the compound's structure or the presence of isomers. Therefore, it is crucial to employ a suite of analytical techniques for comprehensive validation.

TechniqueInformation ProvidedAdvantagesDisadvantages
Elemental Analysis Percentage composition of C, H, N, S, etc.Direct confirmation of empirical formula, high accuracy for pure samples.Provides no structural information, requires a pure sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the molecular structure, including connectivity and stereochemistry.Unambiguous structure elucidation, can detect impurities.Can be complex to interpret, less sensitive for some nuclei.
Mass Spectrometry (MS) Molecular weight of the compound and information about its fragmentation pattern.High sensitivity, provides molecular weight confirmation.Fragmentation can be complex, may not distinguish between isomers.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quick and simple, good for identifying key functional groups.Provides limited structural information on its own.

Data Summary: Expected vs. Experimental

For 5-Bromo-1-methylisoindoline (Molecular Formula: C9H10BrN, Molecular Weight: 212.09 g/mol )[8], the theoretical elemental composition is:

  • Carbon (C): 50.97%

  • Hydrogen (H): 4.75%

  • Nitrogen (N): 6.60%

  • Bromine (Br): 37.68%

An acceptable experimental result from a CHN analysis would be:

ElementTheoretical %Experimental %Deviation %
Carbon (C)50.9751.21+0.24
Hydrogen (H)4.754.68-0.07
Nitrogen (N)6.606.51-0.09

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to comprehensive validation.

G cluster_synthesis Synthesis & Purification cluster_validation Analytical Validation start Starting Materials (4-Bromophthalaldehyde, Methylamine) reaction Reductive Amination & Intramolecular Cyclization start->reaction purification Column Chromatography reaction->purification elemental_analysis Elemental Analysis (CHN) Confirms Empirical Formula purification->elemental_analysis Purity Check nmr NMR Spectroscopy (¹H, ¹³C) Confirms Structure purification->nmr ms Mass Spectrometry Confirms Molecular Weight purification->ms ir IR Spectroscopy Confirms Functional Groups purification->ir final_product Validated 5-Bromo-1-methylisoindoline elemental_analysis->final_product nmr->final_product ms->final_product ir->final_product

Caption: Workflow from Synthesis to Validation.

Conclusion

The synthesis of a novel compound such as 5-Bromo-1-methylisoindoline is a multi-step process that requires careful execution and, most importantly, rigorous validation. Elemental analysis serves as a critical and direct method for confirming the empirical formula, acting as a gateway to further, more structurally detailed analytical techniques.[5] A successful correlation between the theoretical and experimental elemental composition, within the accepted ±0.4% deviation, provides a high degree of confidence in the synthesized material.[6][7] However, for complete and unambiguous characterization, a combination of elemental analysis with spectroscopic methods like NMR and mass spectrometry is the gold standard in the fields of chemical and pharmaceutical research.

References

  • Erowid. (n.d.). Synthesis of 5-Bromo Indole. Retrieved from [Link]

  • Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
  • ResearchGate. (2025). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Retrieved from [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432040B - A kind of green synthesis method of medicine intermediate 5- bromo indole.
  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • Inorganic Chemistry Frontiers. (2021). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]

  • PubMed Central. (2022). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • The Science of Elemental Analysis. (n.d.). Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • Quora. (2018). Is there any difference between experimental and theoretical value? If yes, then why?. Retrieved from [Link]

  • Eurofins Scientific. (n.d.). CHNS Analysis. Retrieved from [Link]

  • Auriga Research. (n.d.). Elemental Analysis CHNS (O) - Testing Methods. Retrieved from [Link]

  • PubChem. (n.d.). (S)-5-Bromo-1-methylisoindoline hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1: Elemental Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole. Retrieved from [Link]

  • MDPI. (n.d.). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]

Sources

A Comparative Spectroscopic Guide to 1-Methyl vs. 2-Methyl Isoindoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, isoindoline scaffolds are pivotal building blocks for a range of pharmacologically active compounds.[1] The strategic placement of substituents on the isoindoline ring system can profoundly influence the molecule's biological activity, physicochemical properties, and metabolic stability. This guide provides an in-depth spectral comparison of two fundamental isomers: 1-methylisoindoline, where the methyl group is on the pyrrolidine ring, and 2-methylisoindoline (also known as N-methylisoindoline), where methylation occurs at the nitrogen atom.

While extensive experimental data for 2-methylisoindoline is available, a comprehensive set of experimental spectra for 1-methylisoindoline is not readily found in current literature. Therefore, this guide will provide a predictive analysis for 1-methylisoindoline, grounded in fundamental spectroscopic principles and data from closely related analogs, to offer a robust comparative framework for researchers working on the synthesis and characterization of these isomers.

Structural and Electronic Differences

The key distinction between the two isomers lies in the position of the methyl group, which leads to significant differences in their electronic and steric environments.

  • 1-Methylisoindoline (C-Methylation): The methyl group is attached to a chiral carbon (C1). This introduces a stereocenter. The nitrogen atom is a secondary amine.

  • 2-Methylisoindoline (N-Methylation): The methyl group is attached to the nitrogen atom, forming a tertiary amine. This results in a symmetrical structure (C2v symmetry if considering the planar projection).

These structural variations are the root cause of the distinct spectral signatures discussed below.

G start 2-Acetylbenzoic Acid step1 Reaction with Ammonia start->step1 step2 Cyclization step1->step2 intermediate 1-Methylisoindolin-3-one step2->intermediate step3 Reduction (e.g., LiAlH₄) intermediate->step3 product 1-Methylisoindoline step3->product

Figure 2. Proposed synthetic workflow for 1-methylisoindoline.

Step-by-Step Protocol:

  • Synthesis of 1-Methylisoindolin-3-one:

    • To a solution of 2-acetylbenzoic acid in a suitable solvent (e.g., toluene), add a source of ammonia (e.g., ammonium carbonate).

    • Heat the mixture to reflux with a Dean-Stark trap to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, and purify the resulting 1-methylisoindolin-3-one by crystallization or column chromatography.

  • Reduction to 1-Methylisoindoline:

    • In a flame-dried flask under an inert atmosphere (e.g., argon), suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether (e.g., THF).

    • Slowly add a solution of 1-methylisoindolin-3-one in the same solvent.

    • Reflux the mixture for several hours.

    • Carefully quench the reaction by the sequential addition of water and aqueous sodium hydroxide.

    • Filter the resulting solids and extract the filtrate with an organic solvent.

    • Dry the organic layer, concentrate, and purify the crude 1-methylisoindoline by distillation or column chromatography.

Synthesis of 2-Methylisoindoline

N-alkylation of the parent isoindoline is a straightforward approach.

G start Phthalimide step1 Reduction (e.g., Zn/HCl or H₂/Catalyst) start->step1 intermediate Isoindoline step1->intermediate step2 N-Methylation (e.g., Formaldehyde/Formic Acid) intermediate->step2 product 2-Methylisoindoline step2->product

Figure 3. Synthetic workflow for 2-methylisoindoline.

Step-by-Step Protocol:

  • Synthesis of Isoindoline:

    • Reduce phthalimide using a suitable method, such as zinc dust in hydrochloric acid or catalytic hydrogenation.

    • Isolate and purify the resulting isoindoline.

  • N-Methylation (Eschweiler-Clarke Reaction):

    • Dissolve isoindoline in formic acid and add formaldehyde (aqueous solution).

    • Heat the mixture to reflux for several hours.

    • Cool the reaction, make it basic with a suitable base (e.g., NaOH), and extract with an organic solvent.

    • Dry the organic layer, concentrate, and purify the 2-methylisoindoline by distillation.

Spectroscopic Analysis Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_data Data Interpretation synthesis Synthesized Isomer nmr ¹H and ¹³C NMR synthesis->nmr ir FT-IR synthesis->ir ms Mass Spectrometry synthesis->ms structure Structure Confirmation & Purity Assessment nmr->structure ir->structure ms->structure

Figure 4. General workflow for spectroscopic analysis.

  • Sample Preparation: Dissolve a small amount of the purified isoindoline isomer in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. [2]For IR, the sample can be analyzed neat as a thin film on a salt plate. For MS, the sample is typically introduced in a volatile solvent.

  • Data Acquisition: Record the ¹H NMR, ¹³C NMR, IR, and mass spectra using standard instrument parameters.

  • Data Analysis: Compare the obtained spectra with the predicted data in this guide to confirm the identity of the synthesized isomer.

Conclusion

The differentiation of 1-methylisoindoline and 2-methylisoindoline is readily achievable through standard spectroscopic techniques. The key distinguishing features are the presence of an N-H stretch in the IR spectrum of the 1-methyl isomer, the distinct splitting patterns and chemical shifts of the aliphatic and methyl protons in the ¹H NMR spectrum, the significant difference in the methyl carbon chemical shift in the ¹³C NMR spectrum, and potentially different fragmentation patterns in the mass spectrum. This guide provides a predictive framework to aid researchers in the identification and characterization of these important heterocyclic building blocks.

References

  • BenchChem. (2025). 2-Methylisoindoline-1-carboxamide.
  • ResearchGate. (2025). NMR Studies on Imidines. III.1H and 13C Nuclear Magnetic Resonance Study on the Tautomerism and Geometrical Isomerism of 3‐Iminoisoindolinone and Some Alkylated Derivatives.
  • Tan, A. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.
  • Sankhe, S. S., & Chindarkar, N. R. (2021). synthesis, characterization of 2-[4-(4,5-diphenyl- 1h-imidazol-2-yl)phenyl]isoindoline-1,3-dione derivatives and their biological activity evaluation. Rasayan Journal of Chemistry, 14(2), 1121-1125.
  • Mancilla, T., et al. (2001). Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids.
  • Der Pharma Chemica. (n.d.). Synthesis and spectral characterization of some 2-[(1-((substituted phenylamino) methyl)-1-benzoimidazol-2-yl) alkyl] isoindolin.
  • The Royal Society of Chemistry. (n.d.).
  • SpectraBase. (n.d.). 1-Isoindolinone.
  • Mani, S., et al. (n.d.). One pot multicomponent synthesis of methyl Isoindoline‐1,3‐dione/...
  • MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)
  • ChemicalBook. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxypropyl)-(3700-55-8) 1H NMR spectrum.
  • PubChem. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(4-methylphenyl)-.
  • Semantic Scholar. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical- Based Investigations of Isoindoline-1,3-diones as Antimycobacterial A.
  • PMC. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Beilstein Journals. (2013).
  • PubChem. (n.d.). 2-Methylisoindoline.
  • NIST. (n.d.). 1H-Indole, 1-methyl-.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • BenchChem. (2025). A Comparative Guide to NMR Spectroscopy for Conformational Analysis of N-methylated Peptides.
  • PMC. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals.
  • Wikipedia. (n.d.).
  • Arkat USA. (n.d.). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α.
  • MDPI. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
  • NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-methyl-.
  • RSC Publishing. (2017).
  • Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Beilstein Journals. (2013).
  • PubChem. (n.d.). Isoindoline.
  • Chemistry LibreTexts. (2023).
  • ACS Publications. (n.d.). Ion fragmentation of small molecules in mass spectrometry.
  • NIST. (n.d.). 2-Methylindoline.
  • ChemicalBook. (n.d.). 2-Methylindole(95-20-5) 1H NMR spectrum.
  • BenchChem. (2025). Spectroscopic Analysis of 1-(Hydroxymethyl)indole-2,3-dione: A Technical Guide.
  • SpectraBase. (n.d.). Methyl 1-hydroxy-2-methyl-2,3-dihydro-3-oxo-1H-isoindole-1-carboxylate.
  • PMC. (2020).
  • ris.utwente.nl. (n.d.). Carbon-13 n.m.r. investigation on the nitrogen methylation of the mono- and diazanaphthalenes.
  • RSC Publishing. (2024). Practical synthesis of isoindolines yields potent colistin potentiators for multidrug-resistant Acinetobacter baumannii. Organic & Biomolecular Chemistry.
  • PubChem. (n.d.). N-Methylphthalimide.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • ResearchGate. (n.d.). Fragment ion spectra (MS², MS/MS) of [M + H]⁺ ions of compounds 3 and....
  • MDPI. (n.d.).

Sources

Safety Operating Guide

Navigating the Disposal of 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a research chemical extends far beyond its use in experimentation. The proper disposal of these compounds is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole, a halogenated aromatic amine derivative. By understanding the chemical nature of this compound and the principles of hazardous waste management, researchers can ensure the safety of themselves, their colleagues, and the environment.

The Chemical Profile of this compound and Its Implications for Disposal

This compound is a halogenated organic compound. The presence of a bromine atom on the aromatic ring places it in a specific category of chemical waste that requires careful handling and disposal. Halogenated compounds are known for their potential to form persistent and toxic byproducts if not disposed of correctly.[1] Therefore, understanding its hazard profile is the first step in establishing a safe disposal protocol.

  • Acute Toxicity (Oral): Harmful if swallowed.[2]

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Given these hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE) at all stages, including disposal.

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a set of overarching principles designed to minimize risk and ensure regulatory compliance. The Resource Conservation and Recovery Act (RCRA) in the United States establishes the legal framework for hazardous waste management, and similar regulations exist globally.[3]

Key tenets include:

  • Segregation: Never mix incompatible waste streams. Halogenated organic waste must be kept separate from non-halogenated organic waste.[4][5] Mixing these can complicate and significantly increase the cost of disposal, as the entire mixture must be treated as halogenated waste.[6]

  • Containment: Waste must be stored in containers that are chemically compatible, in good condition, and securely sealed to prevent leaks or spills.[3][6]

  • Labeling: All waste containers must be clearly and accurately labeled with their contents and associated hazards.[5][7]

  • Training: All laboratory personnel who generate hazardous waste must be trained in proper handling and disposal procedures.[3][8][9]

Step-by-Step Disposal Protocol for this compound

This protocol provides a direct, actionable workflow for the proper disposal of this compound and associated waste.

1. Personal Protective Equipment (PPE):

Before handling the chemical for disposal, ensure you are wearing the following:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a respirator.[2]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Place unadulterated solid this compound into a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solids."

    • Contaminated materials such as weighing paper, gloves, and pipette tips should also be placed in this container.

  • Liquid Waste:

    • If this compound has been dissolved in a solvent, the entire solution is considered halogenated waste.

    • Collect this liquid waste in a dedicated, sealed, and properly vented container labeled "Halogenated Organic Liquid Waste."[4][5]

    • Never mix halogenated waste with non-halogenated solvents.[4][6]

3. Container Management:

  • Choice of Container: Use a container made of a material compatible with the chemical and any solvents. High-density polyethylene (HDPE) is a common choice.[10] The container must be in good condition with a secure, leak-proof lid.[3]

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[5] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components of the waste stream.

    • The approximate concentration of each component.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date the waste was first added to the container.

  • Storage: Keep waste containers closed at all times, except when adding waste.[5][10] Store them in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible chemicals.[5]

4. Disposal of Empty Containers:

  • An "empty" container that held this compound is still considered hazardous waste until properly decontaminated.

  • To decontaminate the container, triple-rinse it with a suitable solvent (e.g., acetone, ethanol).[2][8]

  • The rinsate must be collected and disposed of as halogenated liquid waste.[8]

  • Once triple-rinsed, the container can be disposed of as non-hazardous waste after defacing or removing the original label.[8][9]

5. Spill Management:

In the event of a spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.

  • For small spills, absorb the material and place the absorbent pads and any contaminated debris into the halogenated solid waste container.

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste related to this compound.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Path start Generate Waste Containing This compound is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? start->is_liquid is_container Is it an empty container? start->is_container solid_waste Collect in 'Halogenated Organic Solid Waste' Container is_solid->solid_waste Yes liquid_waste Collect in 'Halogenated Organic Liquid Waste' Container is_liquid->liquid_waste Yes decontaminate Triple-rinse container is_container->decontaminate Yes rinsate Collect rinsate as halogenated liquid waste decontaminate->rinsate dispose_container Dispose of decontaminated container as non-hazardous decontaminate->dispose_container rinsate->liquid_waste

Caption: Waste Disposal Decision Tree.

Summary of Key Disposal Information
Waste TypeContainer TypeLabeling RequirementsDisposal Method
Solid this compound and Contaminated Debris Labeled, sealed, compatible container."Hazardous Waste - Halogenated Organic Solids," list contents, hazards, and date.Collection by institutional EHS for incineration at a licensed facility.[2][4]
Liquid solutions containing this compound Labeled, sealed, vented, compatible container."Hazardous Waste - Halogenated Organic Liquids," list all components and concentrations, hazards, and date.Collection by institutional EHS for incineration at a licensed facility.[2][4]
Empty, Non-decontaminated Containers Treat as solid waste.Label as containing residual this compound.Decontaminate via triple-rinsing.
Triple-Rinsed Empty Containers General laboratory waste bin.Deface or remove original hazardous label.Dispose of as non-hazardous waste.[8][9]

By adhering to these protocols, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible. This commitment to the complete lifecycle of laboratory chemicals is a hallmark of a robust and trustworthy safety culture.

References

  • Gelest, Inc. (2016). 5-BROMO-1-PENTENE, 95% Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromoindole. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • PSFC. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • ResearchGate. (2025). Halogenated Aromatic Compounds. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-methyl-2,3-dihydro-1H-isoindole
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-methyl-2,3-dihydro-1H-isoindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.